Sodium;vanadium;diphosphate
Description
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Properties
CAS No. |
477779-61-6 |
|---|---|
Molecular Formula |
NaO8P2V-5 |
Molecular Weight |
263.87 g/mol |
IUPAC Name |
sodium;vanadium;diphosphate |
InChI |
InChI=1S/Na.2H3O4P.V/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+1;;;/p-6 |
InChI Key |
IAEKEUNPZJPKJQ-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[V] |
Origin of Product |
United States |
Compositional Modification:
Fluorination: The substitution of oxygen with fluorine to create Na₃V₂(PO₄)₂F₃ significantly enhances structural stability compared to its non-fluorinated counterpart, Na₃V₂(PO₄)₃, particularly in suppressing vanadium dissolution in aqueous electrolytes. vu.ltresearchgate.net Strategies that actively stabilize fluorine during synthesis are crucial to prevent its loss and maintain the material's high operating voltage and stability. sci-hub.se
High-Entropy Substitution: This strategy involves doping the vanadium site with a variety of other metal ions (e.g., Cr, Mn, Fe, Mg, Ca). researchgate.net The increased configurational entropy helps to stabilize the crystal structure, suppress structural collapse during cycling, and improve the reversibility of multi-electron reactions. acs.orgnih.govresearchgate.net
Ion Doping: Introducing specific ions can enhance performance. For example, doping with Nb⁵⁺ can improve electronic conductivity and create vacancies that facilitate sodium ion transport. researchgate.net Similarly, doping with K⁺ at the sodium site has been shown to reduce the bandgap and increase electronic conductivity. oaepublish.com
Surface Engineering:
Carbon Coating: Applying a uniform carbon coating is a widely adopted strategy. The carbon layer enhances electronic conductivity across the electrode and can act as a physical barrier to buffer the volume changes that occur during sodiation/desodiation, thereby improving rate capability and cycling stability. researchgate.net
Protective Coatings: Using other materials as a coating can provide targeted protection. A dual-functional coating of N-doped carbon and β''-Al₂O₃ has been shown to compensate for sodium loss and enhance structural stability. oaepublish.com Conformal coatings with ion-conductive polymers like Nafion can also offer good protection, acting as a mechanical buffer and a local pH buffer. vu.lt
Electrolyte Optimization:
Table 2: Overview of Stability Enhancement Strategies
| Strategy | Method | Mechanism of Improvement | Reference |
|---|---|---|---|
| Compositional Modification | Fluorination | Strengthens the crystal structure, increases redox potential, and suppresses vanadium dissolution. | vu.lt, researchgate.net |
| High-Entropy Substitution | Stabilizes the structure through increased entropy, suppressing phase transitions and improving reaction kinetics. | acs.org, nih.gov, researchgate.net | |
| Ion Doping (e.g., Nb⁵⁺, K⁺) | Improves intrinsic electronic/ionic conductivity and expands diffusion channels for sodium ions. | oaepublish.com, researchgate.net | |
| Surface Engineering | Carbon Coating | Enhances surface electronic conductivity and buffers against volume expansion. | researchgate.net |
| Protective Coatings (e.g., Nafion, β''-Al₂O₃) | Creates a physical barrier against the electrolyte, mitigates side reactions, and can provide additional ions. | oaepublish.com, vu.lt | |
| Electrolyte Optimization | Solvent/Additive Selection & pH Control | Improves reaction kinetics and minimizes dissolution of the active material. | vu.lt, acs.org, nih.gov |
Advanced Characterization and Spectroscopic Analysis of Sodium Vanadium Phosphate
Diffraction Techniques for Structural Elucidation
Diffraction techniques are fundamental tools for determining the atomic arrangement within crystalline sodium vanadium phosphate (B84403) materials. These methods provide critical insights into lattice parameters, space groups, and the phase evolution that governs their performance, particularly in energy storage applications.
Powder X-ray diffraction (XRD) coupled with Rietveld refinement is a standard and powerful method for identifying crystalline phases and determining the detailed crystal structure of polycrystalline sodium vanadium phosphate samples. This analysis confirms the phase purity and provides precise lattice parameters and atomic positions.
For instance, Na₃V₂(PO₄)₃ (NVP) synthesized by various methods is typically identified as having the NASICON (Sodium Super-Ionic Conductor) rhombohedral structure with the R-3c space group. semanticscholar.orgresearchgate.net Rietveld refinement of XRD data for NVP has determined unit cell parameters of a = 8.731 Å and c = 21.831 Å. semanticscholar.org Similarly, for the sodium vanadium nitridophosphate Na₃V(PO₃)₃N, Rietveld analysis of XRD patterns confirmed a cubic structure belonging to the P2₁3 space group, with a lattice parameter a = 9.440 Å. mdpi.comscispace.com Another compound, the vanadium(III) phosphate Na₃V(OH)(HPO₄)(PO₄), was found to crystallize in the monoclinic space group C2/m, with its structure determined through refinement of powder XRD data. nih.gov
The table below summarizes crystallographic data for various sodium vanadium phosphate compounds as determined by powder XRD and Rietveld refinement.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Reference |
| Sodium Vanadium Phosphate | Na₃V₂(PO₄)₃ | Rhombohedral | R-3c | a = 8.731 Å, c = 21.831 Å | semanticscholar.org |
| Sodium Vanadium Nitridophosphate | Na₃V(PO₃)₃N | Cubic | P2₁3 | a = 9.440 Å | mdpi.comscispace.com |
| Sodium Vanadium Hydroxyphosphate | Na₃V(OH)(HPO₄)(PO₄) | Monoclinic | C2/m | a = 15.423 Å, b = 7.280 Å, c = 7.070 Å, β = 96.79° | nih.gov |
Single-crystal X-ray diffraction offers unparalleled precision in structure determination, providing definitive models of atomic arrangements, including the positions of lighter atoms and resolving potential disorders.
A study on the vanadyl phosphate Na₄VO(PO₄)₂ using single-crystal XRD revealed a reversible phase transition around 200 °C. The low-temperature β-phase was solved in the orthorhombic space group Pbca, while the high-temperature α-phase also possesses an orthorhombic cell but with the Ibam space group. acs.org For Na₃V(OH)(HPO₄)(PO₄), a single-crystal XRD experiment not only confirmed the structural model obtained from powder data but also successfully located and refined the positions of the hydrogen atoms. mdpi.com Another investigation on the photochemically prepared layered vanadyl phosphate Na(VO)₂(PO₄)₂·4H₂O used single-crystal analysis to reveal a structure containing layers of vanadium and phosphorus oxide, with water and sodium ions situated between the layers. rsc.org Furthermore, the complex structure of a mineral-like phosphate, Na₆.₉Ni²⁺₀.₉V³⁺₄.₃Al₀.₈(PO₄)₈(H₂O)₂, was determined to have an orthorhombic symmetry with the Cccm space group. mdpi.com
Below is a table presenting crystallographic data obtained from single-crystal X-ray diffraction studies.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Reference |
| Beta Sodium Vanadyl Phosphate | β-Na₄VO(PO₄)₂ | Orthorhombic | Pbca | a = 16.0068 Å, b = 14.5129 Å, c = 7.0231 Å | acs.org |
| Alpha Sodium Vanadyl Phosphate | α-Na₄VO(PO₄)₂ | Orthorhombic | Ibam | a = 15.595 Å, b = 14.651 Å, c = 7.0262 Å | acs.org |
| Sodium Vanadium Nickel Aluminum Phosphate Hydrate | Na₆.₉Ni₀.₉V₄.₃Al₀.₈(PO₄)₈(H₂O)₂ | Orthorhombic | Cccm | a = 6.4082 Å, b = 19.6813 Å, c = 10.5035 Å | mdpi.com |
Synchrotron X-ray diffraction provides exceptionally high-resolution data, which is crucial for distinguishing between similar phases, solving complex structures, and accurately refining atomic positions. The high intensity of synchrotron radiation allows for rapid data collection, enabling time-resolved studies.
The structure of Na₂VTi(PO₄)₃ was analyzed using synchrotron XRD, and Rietveld refinement of the data confirmed a rhombohedral symmetry. researchgate.netnih.gov In a study of iron-substituted sodium vanadium fluorophosphates, Na₃V₂₋ₓFeₓ(PO₄)₂F₃ (x ≤ 1.0), high-resolution synchrotron XRD showed that all synthesized samples crystallize in the orthorhombic Amam space group. acs.org For β-NaVOPO₄, a joint Rietveld refinement of both synchrotron XRD and neutron diffraction data was employed to confirm that it is isostructural with its lithium counterpart, β-LiVOPO₄. osti.gov The comprehensive investigation of the Na₃V₂(PO₄)₂F₃–NaV₂(PO₄)₂F₃ system was made possible by high-resolution synchrotron XRD, which uncovered a remarkably rich phase diagram. acs.org
The following table details findings from studies utilizing synchrotron X-ray diffraction.
| Compound | Key Finding | Crystal System | Space Group | Reference |
| Na₂VTi(PO₄)₃ | Structure confirmed via Rietveld refinement of synchrotron data. | Rhombohedral | R-3c | researchgate.netnih.gov |
| Na₃V₂₋ₓFeₓ(PO₄)₂F₃ | All samples (x=0.0-1.0) crystallize in the Amam space group. | Orthorhombic | Amam | acs.org |
| β-NaVOPO₄ | Confirmed to be isostructural with β-LiVOPO₄ through joint refinement. | Orthorhombic | Pnma | osti.gov |
| NaₓV₂(PO₄)₂F₃ | A rich and complex phase diagram was identified during sodium extraction. | Tetragonal | I4/mmm | acs.org |
In-situ time-resolved synchrotron powder XRD is a powerful technique for observing the structural evolution of electrode materials in real-time during electrochemical cycling. This method provides direct evidence of reaction mechanisms, phase transitions, and lattice parameter changes as they occur within an operating battery.
A time-resolved in-situ study of Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ (x = 0.8) revealed that the sodium extraction/insertion mechanism involves a solid solution reaction accompanied by a two-phase region. rsc.org This technique also enabled the tracking of sodium ion occupancy at two distinct crystallographic sites, showing that sodium can swap between sites during cycling, which is a favorable characteristic for a cathode material. rsc.org For Na₂VTi(PO₄)₃, in-situ synchrotron XRD contour maps clearly showed a phase transition from the pristine Na₂VTi(PO₄)₃ to a sodium-poor phase upon charging. nih.gov A detailed in-situ investigation of Na₃V₂(PO₄)₂F₃ demonstrated a complex series of phase transitions during sodium deintercalation, proceeding from the initial phase to intermediate compositions like Na₂.₂VPF (space group I4/mmm) and finally to Na₂VPF. acs.org This operando analysis is crucial for understanding the kinetic and thermodynamic aspects of the electrochemical reactions.
Ex-situ XRD involves analyzing the electrode material at various states of charge and discharge outside the electrochemical cell. This technique helps to identify the crystalline phases present at equilibrium or quasi-equilibrium conditions at different points along the charge-discharge curve, providing a roadmap of the phase transformations.
Ex-situ XRD studies on β-VOPO₄ and β-NaVOPO₄ electrodes, recovered from cells at different cycle stages, confirmed the reversibility of the sodium insertion/extraction process, which involves the V⁴⁺/V⁵⁺ redox couple. osti.gov In the case of chromium-substituted NVP, Na₃V₁.₅Cr₀.₅(PO₄)₃, ex-situ XRD analysis suggested that the sodium storage mechanism involves both two-phase reactions and solid-solution processes. sci-hub.se A detailed examination of Na₃V₂(PO₄)₃ (NVP) revealed that during charging, the material undergoes two distinct two-phase transitions: first from Na₃V₂(PO₄)₃ to Na₂V₂(PO₄)₃, and then to NaV₂(PO₄)₃. acs.org In contrast, the discharge process showed only a single two-phase transition, highlighting the asymmetric nature of the phase evolution during cycling. acs.org
Electron Microscopy and Elemental Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, particle size, and microstructure of sodium vanadium phosphate materials. When combined with Energy-Dispersive X-ray Spectroscopy (EDX), these methods also provide crucial information on elemental composition and distribution.
SEM analysis of Na₃V₂(PO₄)₃@C revealed that the material consists of agglomerates with sizes ranging from 200 nm to several micrometers. semanticscholar.org The morphology of Na₃(VOPO₄)₂F was characterized as spherical wool-like particles with a size of about 3-5 µm. google.com TEM provides higher resolution imaging, and for a Na₂VTi(PO₄)₃@C nanocomposite, it confirmed that well-crystallized nanoparticles of about 200 nm in size were coated with a thin carbon layer approximately 6 nm thick. kit.edu
Elemental analysis via EDX is often used to confirm the stoichiometry of the synthesized compounds. For Na₃V₂(PO₄)₃@C, the Na:V:P elemental ratio was found to correspond to the initial loading of precursors. semanticscholar.org EDX is also a powerful tool for failure analysis; in a study on the degradation of NVP in aqueous electrolytes, EDX was used to track the dissolution of vanadium from the electrode into the solution, confirming that material degradation was a significant cause of capacity loss. osf.io
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. In the case of sodium vanadium diphosphate (B83284), SEM analysis reveals that the powder consists of well-shaped, blocky rhombohedral particles. nih.gov The size of these particles typically ranges from 0.6 to 0.8 micrometers in their longest dimension. nih.gov Some studies have also reported particle sizes larger than 1 micrometer, with these micrometer-sized particles being single crystalline rather than agglomerates of smaller nanocrystals. ibs.re.kr
The morphology can be influenced by the synthesis method. For instance, some preparations result in uniform spherical particles. made-in-china.com In other cases, particularly when synthesized via a sol-gel method, the material can exhibit significant agglomeration. wustl.edu The particle size distribution can also be random, with sizes ranging from 1 to 5 micrometers. researchgate.net
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure
Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) offer a deeper look into the internal structure and crystallinity of sodium vanadium diphosphate. TEM analysis confirms the presence of micrometer-sized, single-crystalline particles, corroborating SEM findings. ibs.re.kr HRTEM images reveal clear and continuous lattice planes, which is indicative of the high crystallinity of the synthesized samples. nih.gov The spacing between these lattice planes can be measured from HRTEM images and correlated with crystallographic data.
Selected Area Electron Diffraction (SAED) patterns, obtained during TEM analysis, further confirm the crystalline nature of the material. For some samples, the SAED patterns indicate a polycrystalline nature. nih.gov The combination of TEM, HRTEM, and SAED provides a detailed picture of the nanostructural characteristics of sodium vanadium diphosphate.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Compositional Analysis
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, is used to determine the elemental composition of sodium vanadium diphosphate. This technique confirms the presence of sodium (Na), vanadium (V), phosphorus (P), and oxygen (O) in the material. nih.gov Quantitative analysis can provide the atomic ratios of these elements. For instance, in one study, the Na:V:P ratio was determined to be approximately 1.01:0.98:1.01, which is in good agreement with the theoretical chemical formula. nih.gov
EDX analysis is crucial for verifying the stoichiometry of the synthesized compound and ensuring the absence of significant impurities. nih.gov It has also been used to confirm the presence of fluorine in fluorinated versions of sodium vanadium phosphate. nih.gov
Spectroscopic Investigations
Spectroscopic techniques are instrumental in probing the electronic structure and vibrational properties of sodium vanadium diphosphate.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present. For sodium vanadium diphosphate, XPS is particularly important for determining the valence state of vanadium.
The V 2p core level spectrum typically shows two peaks, V 2p3/2 and V 2p1/2. In pristine Na3V(PO4)2, the binding energies of these peaks are centered around 516.8 eV and 523.9 eV, respectively, which is characteristic of V3+. nih.gov Some studies report slightly different binding energies, such as 517.7 eV and 524.8 eV for V 2p3/2 and V 2p1/2, but still attribute them to trivalent vanadium. frontiersin.org The presence of mixed valence states, such as V3+ and V2+, can be identified by the broadening of the V 2p peaks. nih.gov XPS analysis has also been used to confirm the presence of V3+ in related vanadium phosphate compounds. nih.gov
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
X-ray Absorption Near Edge Structure (XANES) spectroscopy is another powerful technique for determining the oxidation state and coordination environment of specific elements. By analyzing the shape and position of the absorption edge, the formal oxidation state of vanadium can be determined. For instance, in Na7V4(PO4)6, XANES at the vanadium K-edge was used to confirm the presence of both V2+ and V3+. mdpi.com The oxidation state is often determined by interpolating the edge position shift, where the position of the edge jump is defined as the energy at which the normalized absorption is 0.5. mdpi.com
Operando XANES studies have been employed to investigate the redox processes during electrochemical cycling, revealing the progressive oxidation of vanadium sites. researchgate.net The analysis of pre-edge features in the XANES spectra can also provide insights into the local geometry of the vanadium ions.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the chemical bonds within a material. In sodium vanadium diphosphate, FTIR spectra are used to confirm the presence of phosphate (PO4) and vanadate (B1173111) (VO6) groups.
The characteristic vibrational bands for the PO4 groups are typically observed in several regions. The stretching vibrations of the P-O bonds in PO4 tetrahedra are found at approximately 575 cm-1 and 1048 cm-1. researchgate.net The infrared bands in the range of 1150-1250 cm-1 are also attributed to the stretching vibrations of the PO4 units. researchgate.net The intramolecular bending vibrations of the PO43- group are observed in the 450-700 cm-1 region. researchgate.net
The vibrations from V-O bonds in the VO6 octahedra are detected at around 629 cm-1 and 979 cm-1. researchgate.net In some cases, bands at 945 cm-1 and 914 cm-1 have been attributed to V-F and V-O stretching vibration modes, respectively, in fluorinated compounds. osti.gov
Raman Spectroscopy
Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of materials, offering detailed insights into the local structure and bonding environments within sodium vanadium diphosphate. Analysis of the Raman spectra of sodium vanadium phosphate compounds reveals distinct vibrational bands corresponding to the phosphate (PO₄) and vanadate (VO₆) polyhedra, which constitute the fundamental building blocks of its crystal lattice.
In typical Raman spectra of sodium vanadium phosphate materials, the high-frequency region is dominated by the vibrational modes of the P-O bonds within the phosphate tetrahedra. The most intense band is generally associated with the symmetric stretching vibrations of the P–O bonds in the PO₄³⁻ group. acs.org Additional bands in the lower frequency range, typically between 480 and 600 cm⁻¹, are attributed to the deformation modes of these P–O bonds. acs.org
The vibrational signatures of the vanadium-oxygen bonds in the VO₆ octahedra are also observable. For instance, a peak shift from 884 to 866 cm⁻¹ in a sodium vanadium phosphate composite has been directly linked to the formation of the tetragonal Na₂V(PO₄)₂ phase, highlighting the sensitivity of Raman spectroscopy to structural changes around the vanadium centers. researchgate.net The presence of V-O and V=O bonds can be identified by their characteristic vibrational fingerprints. acs.org In studies of related vanadium phosphate glass systems, bands assigned to V–O bond vibrations become more evident with increasing vanadium pentoxide content. aip.org
Furthermore, Raman spectroscopy is instrumental in characterizing the carbon coating often applied to sodium vanadium phosphate particles to enhance their electronic conductivity. The spectra of these carbon-coated materials typically exhibit two prominent broad bands around 1326 cm⁻¹ and 1592 cm⁻¹, corresponding to the disordered (D-band) and graphitic (G-band) carbon, respectively. nih.govaip.org The intensity ratio of these bands (I_D/I_G) provides a measure of the degree of disorder or graphitization of the carbon layer. aip.org
Detailed analysis of Raman spectra from various sodium vanadium phosphate compositions allows for a comprehensive understanding of their structural integrity and the nature of their constituent chemical bonds.
Interactive Data Table: Characteristic Raman Bands in Sodium Vanadium Phosphate Materials
| Raman Shift (cm⁻¹) | Assignment | Reference |
| ~866-884 | V-O stretching in VO₆/Na₂V(PO₄)₂ | researchgate.net |
| ~914 | V³⁺—O²⁻ vibration in VO₆ octahedra | nih.gov |
| ~950 | V-F bond vibration | nih.gov |
| ~1025-1125 | Asymmetric stretching of P-O in PO₄ | nih.gov |
| ~1326-1356 | D-band (disordered carbon) | nih.govaip.org |
| ~1592-1596 | G-band (graphitic carbon) | nih.govaip.org |
| 480-600 | P-O deformation modes | acs.org |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Decomposition and Water Content
Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability and composition of sodium vanadium diphosphate materials. By monitoring the change in mass as a function of temperature, TGA provides valuable information on decomposition pathways, the presence of volatile components like water, and the amount of carbon coating.
Studies on Na₃V₂(PO₄)₃ have demonstrated its notable thermal stability. When heated under an inert nitrogen atmosphere, the material shows no significant weight loss up to 800 °C, indicating a robust crystal structure. mdpi.com However, in an oxygen or air atmosphere, a weight increase can be observed starting from around 400 °C, which is attributed to the oxidation of V³⁺ to V⁴⁺ and V⁵⁺. mdpi.com
For hydrated vanadium phosphate compounds, TGA reveals distinct decomposition steps corresponding to the loss of water molecules. For example, some hydrated vanadium phosphates show a two-step decomposition, consistent with the loss of one water molecule at each stage. researchgate.net In other cases, an initial weight loss below 250 °C is attributed to the evaporation of physically adsorbed and structural water. orientjchem.org
TGA is also frequently used to quantify the carbon content in carbon-coated sodium vanadium phosphate, which is essential for its electrochemical performance. A weight loss observed between 250 °C and 500 °C in an air atmosphere is typically assigned to the combustion of the carbon species. orientjchem.org For instance, in one study, the carbon content in a Na₃V₂(PO₄)₂F₃ powder, resulting from the pyrolysis of citric acid, was determined to be approximately 5 wt% by TGA. osf.io
Interactive Data Table: TGA Findings for Sodium Vanadium Phosphate and Related Materials
| Material | Temperature Range (°C) | Atmosphere | Observation | Reference |
| Na₃V(PO₃)₃N | Room Temp - 800 | N₂ | No weight loss, indicating high thermal stability. | mdpi.com |
| Na₃V(PO₃)₃N | Starting from 400 | O₂ | Weight increase due to oxidation of vanadium. | mdpi.com |
| Na₃V₂(PO₄)₃ | 250 - 500 | Air | Weight loss attributed to carbon combustion. | orientjchem.org |
| Na₃V₂(PO₄)₂F₃ | 30 - 700 | Air | ~5 wt% weight loss from carbon pyrolysis. | osf.io |
| Hydrated Vanadium Phosphate | Varies | - | Multi-step decomposition corresponding to water loss. | researchgate.net |
Differential Scanning Calorimetry (DSC) for Reaction Kinetics
Differential Scanning Calorimetry (DSC) is an essential tool for investigating the thermal behavior and reaction kinetics of sodium vanadium diphosphate. DSC measures the heat flow into or out of a sample as a function of temperature, revealing exothermic and endothermic transitions associated with phase changes, decomposition, or chemical reactions. nih.gov
In the context of sodium vanadium phosphate materials used in sodium-ion batteries, DSC is crucial for assessing their safety characteristics. The thermal stability of the material, especially in its charged (desodiated) state, is a key safety parameter. For instance, DSC studies on charged Na₃V₂(PO₄)₃ electrodes have shown an exothermic peak at 415 °C (with an onset at 347 °C) when charged to 3.8 V, releasing an enthalpy of 78 J g⁻¹. mdpi.com When charged to a higher potential of 4.5 V, the onset and peak temperatures decrease, indicating reduced thermal stability at a higher state of desodiation. mdpi.com
The substitution of other elements into the sodium vanadium phosphate structure can also influence its thermal stability, as detected by DSC. For example, manganese-substituted Na₄VMn(PO₄)₃ exhibits a lower decomposition temperature compared to Na₃V₂(PO₄)₃ in its charged state. mdpi.com Conversely, surface modifications, such as with LATP, have been shown to enhance the thermal stability of Na₃V₂(PO₄)₃, with the exothermic peak shifting to a higher temperature (from 278 to 313 °C). aip.org
DSC can also be used to study phase transition behavior. Some chromium-substituted Na₃V₂₋ₓCrₓ(PO₄)₃ compounds show a reversible phase transition from a monoclinic to a rhombohedral phase near room temperature. sci-hub.se The kinetics of solid-state reactions, such as the formation of Na₃V₂(PO₄)₂F₃ from NaF and VPO₄, can also be investigated using DSC, with an apparent activation energy calculated to be around 290 kJ mol⁻¹. acs.org
Interactive Data Table: DSC Data for Sodium Vanadium Phosphate Cathode Materials
| Material State | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J g⁻¹) | Reference |
| Na₃₋ₓV₂(PO₄)₃ charged to 3.8 V | 347 | 415 | 78 | mdpi.com |
| Na₃₋ₓV₂(PO₄)₃ charged to 4.5 V | 337 | 385 | - | mdpi.com |
| Na₄₋ₓVMn(PO₄)₃ charged to 3.8 V | - | 287 | 163 | mdpi.com |
| Na₄₋ₓVMn(PO₄)₃ charged to 4.5 V | - | - | 239 | mdpi.com |
| NVP/C cathode | - | 278 | - | aip.org |
| LATP-modified NVP/C cathode | - | 313 | - | aip.org |
Electrochemical Mechanisms and Ion Transport in Sodium Vanadium Phosphate Systems
Sodium Ion Intercalation/Deintercalation Mechanisms
The movement of sodium ions into and out of the sodium vanadium phosphate (B84403) host structure is a fundamental process governing its electrochemical behavior. This process can occur through different reaction pathways and is characterized by its reversibility.
Single-Phase and Biphasic Reaction Pathways
The intercalation and deintercalation of sodium ions in sodium vanadium phosphate can proceed through either a single-phase (solid-solution) or a biphasic (two-phase) reaction mechanism. The specific pathway is often dependent on the compound's stoichiometry, crystal structure, and cycling conditions.
In a biphasic reaction , the material separates into two distinct phases with different sodium concentrations during charging and discharging. For instance, Na₃V₂(PO₄)₃ typically exhibits a highly reversible two-phase reaction during the charge/discharge process, transforming between Na₃V₂(PO₄)₃ and NaV₂(PO₄)₃. mdpi.compolyu.edu.hk This is evidenced by a flat voltage plateau at approximately 3.4 V. mdpi.compolyu.edu.hk Similarly, Na₃V(PO₄)₂ undergoes a biphasic reaction between Na₃V(PO₄)₂ and Na₂V(PO₄)₂. mdpi.compolyu.edu.hk In some cases, multiple biphasic transitions can occur. For example, during charging, Na₃V₂(PO₄)₃ can undergo two biphasic transitions, first to Na₂V₂(PO₄)₃ and then to NaV₂(PO₄)₃. acs.org Interestingly, at high cycling rates, thermodynamically inaccessible intermediate phases can become viable, leading to peak splitting in the voltage profile, as observed in Na₃V₂(PO₄)₃. pnas.org In situ X-ray diffraction studies have been instrumental in monitoring these phase transitions, revealing, for example, a sequence of two biphasic reactions in Na₃V₂(PO₄)₂F₃ during sodium extraction, with an intermediate phase around the composition Na₂.₄V₂(PO₄)₂F₃. acs.org
Conversely, a single-phase reaction involves the continuous insertion or extraction of sodium ions into the host lattice without a distinct phase change. This is often associated with a sloping voltage profile. Monoclinic NaVPO₄F, for instance, displays a single-phase reaction mechanism. mdpi.com Some materials can exhibit a combination of both mechanisms. For example, in certain vanadium-based phosphates, a biphasic process can be followed by a monophasic process during charging. polyu.edu.hk The development of materials like amorphous NaVOPO₄ has shown a distinct single-phase-like redox reaction, which can accelerate the intercalation/deintercalation of sodium ions by avoiding the constraints of lattice transformations. chinesechemsoc.org Furthermore, medium-entropy engineering in Na₃V₂(PO₄)₃ has been shown to suppress phase transitions, leading to a phase-transition-free reaction mechanism. nih.gov
Reversible Sodium Ion Storage in Host Lattices
The ability of the sodium vanadium phosphate host lattice to reversibly accommodate sodium ions is crucial for its performance as a battery material. The stability of the framework, often composed of interconnected VO₆ octahedra and PO₄ tetrahedra, plays a significant role in this reversibility. mdpi.com The strong covalent bonds within the (PO₄)³⁻ polyanions contribute to the structural stability during the extraction and insertion of sodium ions. mdpi.com
In Na₃V₂(PO₄)₃, two of the three sodium ions per formula unit can be reversibly deintercalated and intercalated, corresponding to a high theoretical capacity. researchgate.net The extraction of two Na⁺ ions from the host material to form NaV₂(PO₄)₃ is a highly reversible process. mdpi.com This reversibility is a key factor in the excellent cycling stability observed for many sodium vanadium phosphate-based cathodes.
Vanadium Redox Couples and Corresponding Voltage Plateaus (e.g., V³⁺/V⁴⁺, V⁴⁺/V⁵⁺)
The electrochemical potential, or voltage, at which sodium ion intercalation and deintercalation occurs is determined by the redox reactions of the vanadium ions within the crystal structure. The most common redox couple in these systems is V³⁺/V⁴⁺, which typically corresponds to a voltage plateau around 3.4 V versus Na⁺/Na in Na₃V₂(PO₄)₃. mdpi.compolyu.edu.hkresearchgate.net This redox couple is responsible for the extraction of two sodium ions from the structure. researchgate.net
Higher voltage plateaus can be achieved by accessing the V⁴⁺/V⁵⁺ redox couple. For instance, in Na₃V₂(PO₄)₂F₃, two distinct potential plateaus are observed at approximately 3.7 V and 4.2 V, which are attributed to a two-step V³⁺/V⁴⁺ redox reaction in different sodium environments. mdpi.compolyu.edu.hk The presence of fluorine, with its high electronegativity, can increase the operating potential of the V³⁺/V⁴⁺ couple. mdpi.com In some modified systems, such as medium-entropy Na₃V₂(PO₄)₃, reversible plateaus at both 3.4 V (V³⁺/V⁴⁺) and 4.0 V (V⁴⁺/V⁵⁺) have been achieved. nih.gov
The following table summarizes the observed voltage plateaus and corresponding vanadium redox couples for various sodium vanadium phosphate compounds.
| Compound | Voltage Plateau (V vs. Na⁺/Na) | Redox Couple | Reference |
| Na₃V₂(PO₄)₃ | 3.4 | V³⁺/V⁴⁺ | mdpi.compolyu.edu.hkresearchgate.net |
| Na₃V₂(PO₄)₃ | 1.4 | V³⁺/V²⁺ | researchgate.net |
| Na₃V₂(PO₄)₂F₃ | 3.7 and 4.2 | V³⁺/V⁴⁺ | mdpi.compolyu.edu.hk |
| Na₃V(PO₄)₂ | ~3.5 | V³⁺/V⁴⁺ | mdpi.compolyu.edu.hk |
| Na₃V₃(PO₄)₄ | 3.9 | V³⁺/V⁴⁺ | mdpi.compolyu.edu.hk |
| α-NaVOPO₄ | 3.6 | V⁵⁺/V⁴⁺ | mdpi.com |
| β-NaVOPO₄ | 3.3 | V⁵⁺/V⁴⁺ | mdpi.com |
| Na₄VO(PO₄)₂ | ~3.5 | V⁴⁺/V⁵⁺ | mdpi.com |
| NaVPO₄F (monoclinic) | 3.4 | V⁴⁺/V³⁺ | mdpi.com |
| NaVPO₄F (tetragonal) | 3.7 | V⁴⁺/V³⁺ | mdpi.com |
| Na₃V(PO₃)₃N | 4.0 | V³⁺/V⁴⁺ | mdpi.com |
| Na₇V₄(P₂O₇)₄PO₄ | 3.88 | V³⁺/V⁴⁺ | pnas.org |
| Medium-Entropy NVP | 3.4 and 4.0 | V³⁺/V⁴⁺ and V⁴⁺/V⁵⁺ | nih.gov |
Sodium Ion Diffusion and Kinetics
The rate at which sodium ions can move through the crystal structure is a critical factor determining the power capability of a sodium vanadium phosphate electrode. This is quantified by the apparent diffusion coefficient and the activation energy for ion migration.
Determination of Apparent Diffusion Coefficients
The apparent diffusion coefficient of sodium ions (D_Na) in sodium vanadium phosphate materials has been determined using various electrochemical techniques, including the Galvanostatic Intermittent Titration Technique (GITT) and Cyclic Voltammetry (CV). researchgate.net
For carbon-coated Na₃V₂(PO₄)₃, the apparent diffusion coefficients have been found to range from 6 x 10⁻¹³ cm² s⁻¹ to 2 x 10⁻¹⁵ cm² s⁻¹. researchgate.net These values are comparable to those of lithium ions in similar structures and tend to show a minimum at the potential where ion extraction or insertion is most active. researchgate.net In other studies, diffusion coefficients for Na₃V₂(PO₄)₃ have been reported to be in a similar range. mdpi.com
Modifications to the material can significantly impact the diffusion coefficient. For example, a high-entropy Na₃V₂(PO₄)₂F₃ material synthesized via a microreactor showed excellent diffusion coefficients, indicating rapid Na⁺ diffusion dynamics. acs.org In Na₃.₂Ni₀.₂V₁.₈(PO₄)₂F₂O, Na⁺ ion diffusivity values upon initial cycling were around 10⁻¹¹ cm² s⁻¹, suggesting fast ionic transport. nih.gov Computational studies on NaVOPO₄ polymorphs have predicted Na-ion diffusion coefficients in the range of 10⁻¹¹ to 10⁻¹² cm² s⁻¹. acs.org
The following table presents a selection of reported apparent diffusion coefficients for sodium ions in various sodium vanadium phosphate systems.
| Compound | Technique | Apparent Diffusion Coefficient (cm² s⁻¹) | Reference |
|---|---|---|---|
| Na₃V₂(PO₄)₃/C | GITT, CV | 6 x 10⁻¹³ to 2 x 10⁻¹⁵ | researchgate.net |
| Na₃V(PO₃)₃N | CV | 1.15 x 10⁻¹² (cathodic), 7.13 x 10⁻¹³ (anodic) | mdpi.com |
| Na₃.₂Ni₀.₂V₁.₈(PO₄)₂F₂O | Not specified | ~10⁻¹¹ | nih.gov |
| α-NaVOPO₄ | MD Simulation | 1.3 x 10⁻¹¹ (at 300 K) | acs.org |
| β-NaVOPO₄ | MD Simulation | 6.7 x 10⁻¹² (at 300 K) | acs.org |
| α₁-NaVOPO₄ | MD Simulation | 5.7 x 10⁻¹¹ (at 300 K) | acs.org |
| Na₄VO(PO₄)₂ | DFT/MD Simulation | 5.1 x 10⁻¹¹ (at 300 K) | mdpi.com |
Activation Energies for Sodium Ion Migration
The activation energy represents the energy barrier that sodium ions must overcome to move from one site to another within the crystal lattice. A lower activation energy generally corresponds to faster ion diffusion and better rate performance.
Theoretical and experimental studies have been conducted to determine the activation energies for sodium ion migration in sodium vanadium phosphate systems. For Na₃V₂(PO₄)₃, an activation energy of approximately 42-43 kJ/mol has been reported. semanticscholar.org Theoretical studies using Density Functional Theory (DFT) simulations have predicted activation energies for different migration pathways. For instance, a concerted ion-exchange migration pathway in a rhombohedral crystal structure was found to have an activation energy of 0.55 eV (approximately 53 kJ/mol). mdpi.com
In NaVOPO₄ polymorphs, molecular dynamics calculations have yielded low activation energies of 0.3–0.5 eV (approximately 29–48 kJ/mol). acs.org For Na₄VO(PO₄)₂, DFT calculations combined with molecular dynamics simulations predicted a sodium ion activation energy of 0.49 eV (approximately 47 kJ/mol). mdpi.com These values are typical for sodium-based cathode materials and indicate that sodium ions can migrate with relative ease through the crystal structure.
The following table provides a summary of reported activation energies for sodium ion migration in different sodium vanadium phosphate compounds.
| Compound | Method | Activation Energy | Reference |
|---|---|---|---|
| Na₃V₂(PO₄)₃@C | Arrhenius Plot | ~43 kJ/mol | semanticscholar.org |
| Na₃V₂(PO₄)₃ (rhombohedral) | DFT Simulation | 0.55 eV (~53 kJ/mol) | mdpi.com |
| NaVOPO₄ polymorphs | MD Calculation | 0.3–0.5 eV (~29–48 kJ/mol) | acs.org |
| Na₄VO(PO₄)₂ | DFT/MD Simulation | 0.49 eV (~47 kJ/mol) | mdpi.com |
Factors Influencing Ionic Conductivity (e.g., NASICON Channels)
The ionic conductivity of sodium vanadium phosphate compounds, which possess the NAde Super Ionic CONductor (NASICON) structure, is a critical determinant of their electrochemical performance. semanticscholar.orgd-nb.info The NASICON framework is characterized by a three-dimensional network of corner-sharing VO₆ (or VO₅F) octahedra and PO₄ tetrahedra, which creates specific interstitial sites and pathways for sodium ion (Na⁺) migration. wikipedia.org The movement of sodium ions through these interstitial sites via bottlenecks dictates the material's electrical conductivity. wikipedia.org Several key factors influence this ionic transport.
Lattice regulation through elemental doping or substitution is a primary strategy to enhance intrinsic ionic conductivity. labapress.com The choice of dopant is governed by factors such as ionic radius, valence, and solid solubility. labapress.com For instance, doping with larger ions like potassium (K⁺) can increase the unit cell volume, thereby widening the sodium ion migration channels and significantly improving the rate performance of Na₃V₂(PO₄)₃ (NVP). mdpi.com Similarly, introducing elements like magnesium (Mg), aluminum (Al), or titanium (Ti) can enhance ionic conductivity. labapress.commdpi.comrsc.org DFT calculations have shown that Al-doping in NVP lowers the sodium ion migration barrier, suggesting improved ionic conductivity. labapress.com Ti-doping has also been found to increase the Na-ion diffusion coefficient. rsc.orgresearchgate.net The underlying principle is that these modifications can enlarge the lattice volume or alter the electronic structure to facilitate easier Na⁺ movement. labapress.commdpi.com
The structural integrity and composition of the NASICON channels themselves are paramount. The size of the "bottlenecks" through which Na⁺ ions must pass is dependent on the specific composition of the material. wikipedia.org In the broader family of NASICON materials, conductivity is sensitive to the ratio of constituent elements, such as silicon and phosphorus in Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂, and can be influenced by the occupancy of the sodium sites. wikipedia.org While Na₃V₂(PO₄)₃ has a robust framework, issues like vanadium dissolution in certain electrolytes can degrade the structure and impede long-term ionic transport. osf.iovu.lt The introduction of fluoride (B91410) to create compounds like Na₃V₂(PO₄)₂F₃ (NVPF) significantly enhances structural stability against such dissolution, thereby preserving the integrity of the ion transport channels. osf.iovu.ltosf.io Furthermore, the crystallinity and grain boundaries within the material play a role; larger crystallite sizes and reduced grain boundary resistance are generally associated with higher ionic conductivity. aip.org
Electrochemical Performance Characterization Methodologies
A suite of electrochemical techniques is employed to comprehensively evaluate the performance of sodium vanadium phosphate materials. These methodologies provide insights into capacity, rate capability, reaction kinetics, and degradation mechanisms.
Galvanostatic Charge/Discharge Profiling
Galvanostatic Charge/Discharge (GCD) profiling is a fundamental technique used to determine the practical storage capacity, operating voltage, and cycling stability of sodium vanadium phosphate electrodes. semanticscholar.org During the charge process for Na₃V₂(PO₄)₃, two sodium ions are typically extracted from the structure, corresponding to the V³⁺/V⁴⁺ redox reaction. mdpi.com This process is characterized by a distinct and flat voltage plateau at approximately 3.4 V versus Na⁺/Na. semanticscholar.orgmdpi.comnih.gov The reverse process occurs during discharge, where sodium ions are re-intercalated, resulting in a theoretical capacity of 117.6 mAh g⁻¹. mdpi.comsci-hub.se
The shape and length of these plateaus provide information about the phase transitions and capacity at different current rates. semanticscholar.org For example, Na₃V₂(PO₄)₃/C composites have demonstrated a discharge capacity of 117.6 mAh g⁻¹ at a low rate, which is close to the theoretical value. mdpi.com The rate capability, or how well the material retains capacity at higher charge/discharge currents, is a critical performance metric assessed by GCD. nih.gov Doped materials, such as Ti-doped NVP, have shown improved rate performance, delivering a high discharge capacity of 114.87 mAh g⁻¹ at 0.1C. rsc.org In symmetric cells using Na₃V₂(PO₄)₂F₃ (NVPF), initial discharge capacities of 85 mAh/g at 0.1C have been reported. researchgate.net
| Material | Test Condition | Voltage Window (V vs Na⁺/Na) | Reported Capacity (mAh g⁻¹) | Key Observation |
|---|---|---|---|---|
| Na₃V₂(PO₄)₃/C | Charge/Discharge at C/20 | 2.3 - 3.9 | ~117.6 | Flat plateau at 3.4 V corresponding to V³⁺/V⁴⁺ redox couple. semanticscholar.orgmdpi.com |
| Na₃V₁.₉Ti₀.₁(PO₄)₃ | Discharge at 0.1C | 2.0 - 3.8 | 114.87 | Ti-doping demonstrates good rate performance and cycle stability. rsc.orgresearchgate.net |
| Na₃V₂(PO₄)₂F₃ (Symmetric Cell) | Discharge at 0.1C | 0 - 3.5 | 85 | Demonstrates potential for use in symmetric battery configurations. researchgate.net |
| Na₂VTi(PO₄)₃@C | Initial Discharge | 1.5 - 4.5 | 147 | Three-step discharge profile at 3.4, 2.1, and 1.6 V. nih.gov |
| NaVPO₄F/C | Discharge at C/10 | 2.0 - 4.5 | 136 | High capacity retention (95% of theoretical) at low rates. nih.gov |
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a potentiodynamic technique used to probe the redox reactions occurring within the electrode material. rsc.org For Na₃V₂(PO₄)₃, CV scans typically show a pair of well-defined, reversible anodic and cathodic peaks corresponding to the V³⁺/V⁴⁺ redox couple. osf.iorsc.org The oxidation peak appears around 3.5 V vs. Na⁺/Na during the anodic scan (charging), and the corresponding reduction peak is observed around 3.3 V vs. Na⁺/Na during the cathodic scan (discharging). rsc.org The near-symmetrical nature of these peaks indicates good reversibility of the sodium insertion/extraction process. rsc.org
CV is also used to identify other redox activities. For instance, some studies on modified NVP have reported the activation of the V⁴⁺/V⁵⁺ redox couple at higher potentials, around 3.95 V. labapress.comsci-hub.se The technique can also reveal degradation mechanisms; in aqueous electrolytes, the redox peaks for NVP can fade rapidly over subsequent cycles, indicating issues like vanadium dissolution. osf.io By analyzing the relationship between peak current and the square root of the scan rate, CV can be used to infer whether the electrochemical process is diffusion-controlled. acs.org
Galvanostatic Intermittent Titration Technique (GITT)
The Galvanostatic Intermittent Titration Technique (GITT) is a powerful method for determining the chemical diffusion coefficient of sodium ions (Dₙₐ₊) within the host structure. d-nb.inforesearchgate.netresearchgate.net The procedure involves applying a series of constant current pulses, followed by relaxation periods where the cell is allowed to reach equilibrium. metrohm.com By analyzing the voltage response during both the current pulse and the subsequent relaxation, it is possible to calculate key kinetic parameters, including the diffusion coefficient. metrohm.com
For sodium vanadium phosphate materials, GITT studies have provided crucial insights into ion transport kinetics. The diffusion coefficient is often found to vary with the state of charge. d-nb.inforesearchgate.net For NVP, Dₙₐ₊ values have been determined to be in the range of 6 × 10⁻¹³ cm² s⁻¹ to 2 × 10⁻¹⁵ cm² s⁻¹. researchgate.net In Na₃V₂(PO₄)₂F₃ (NVPF) symmetric cells, the diffusion coefficient was calculated to be approximately 10⁻⁹–10⁻¹¹ cm² s⁻¹, suggesting smooth Na⁺ diffusion. researchgate.net Similarly, for a high-entropy vanadium fluorophosphate (B79755), GITT measurements revealed Dₙₐ₊ values that were crucial for understanding its high rate capability. acs.org These measurements are essential for correlating structural properties with the kinetic performance of the electrode. d-nb.info
| Material | Calculated Parameter | Value Range (cm² s⁻¹) | Reference |
|---|---|---|---|
| Na₃V₂(PO₄)₃ (NVP) | Na⁺ Diffusion Coefficient | 10⁻¹³ to 2 x 10⁻¹⁵ | researchgate.net |
| Na₃V₂(PO₄)₂F₃ (NVPF) Symmetric Cell | Na⁺ Diffusion Coefficient | ~10⁻⁹ to 10⁻¹¹ | researchgate.net |
| Na₃Cr₀.₅V₁.₅(PO₄)₃ (VC/C-G) | Na⁺ Diffusion Coefficient | 10⁻¹¹ to 10⁻⁸ | d-nb.info |
| Na₃(VO)₂(PO₄)₂F (NVPF-bm) | Na⁺ Diffusion Coefficient (Sodiation) | 22 x 10⁻¹⁰ | rsc.org |
| Na₃(VO)₂(PO₄)₂F (NVPF-bm) | Na⁺ Diffusion Coefficient (Desodiation) | 1.0 x 10⁻¹⁰ | rsc.org |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the various resistive and capacitive elements within an electrochemical cell. researchgate.netresearchgate.net By applying a small sinusoidal AC voltage or current over a wide range of frequencies, a Nyquist plot is generated, which can be modeled with an equivalent circuit to deconvolve different resistance components. rsc.org For sodium vanadium phosphate systems, EIS is instrumental in identifying the sources of performance limitations and capacity fade. researchgate.net
Typical EIS analysis reveals several key parameters: the bulk resistance (related to the electrolyte and cell components), the solid electrolyte interphase (SEI) resistance (related to the passivating layer formed on the electrode surface), and the charge transfer resistance (Rct), which reflects the kinetics of the redox reaction at the electrode-electrolyte interface. researchgate.netnih.gov Studies on NVPF have shown that with cycling, the bulk resistance, SEI resistance, and charge transfer resistance can all increase, explaining the origin of capacity fade. researchgate.net Doping strategies are often validated with EIS; for example, Ti-doped NVP exhibits a lower charge transfer resistance compared to the undoped material, which correlates with its enhanced electrochemical performance. rsc.orgresearchgate.net
Rotating Ring-Disc Electrode (RRDE) for In-situ/Operando Analysis
The Rotating Ring-Disc Electrode (RRDE) is a sophisticated hydrodynamic electroanalytical technique that allows for real-time, in-situ/operando analysis of electrochemical processes, particularly the dissolution of active material. osf.ioresearchgate.net The setup consists of a central disc electrode (where the sodium vanadium phosphate material is located) and a concentric ring electrode. osf.io As the electrode rotates, soluble species generated at the disc are hydrodynamically transported to the ring, where they can be detected electrochemically. osf.iovu.lt
This method has been pivotal in studying the degradation of Na₃V₂(PO₄)₃ in aqueous electrolytes. osf.ioosf.io RRDE experiments have explicitly shown that soluble vanadium species are generated during the charging process. osf.iovu.ltresearchgate.net By setting an appropriate potential at the ring, it is possible to selectively detect different vanadium oxidation states, such as V(V) or V(IV), as they dissolve from the disc. osf.io This provides direct evidence of chemical and electrochemically-induced material degradation, a significant contributor to capacity fade in NVP, especially in aqueous systems. osf.iovu.lt The technique has also been used to demonstrate the superior stability of fluorinated versions like NVPF, which show negligible vanadium dissolution under similar conditions. osf.io
Material Modification and Doping Strategies for Enhanced Performance
Carbon-Based Conductive Coatings
A significant challenge for sodium vanadium diphosphate (B83284) is its inherently low electronic conductivity, which hinders its performance, especially at high charge and discharge rates. mdpi.com To address this, applying a carbon-based conductive coating is a widely adopted and effective strategy. mdpi.comsamaterials.com
Impact on Electrical Conductivity and Stability
Carbon coatings create a conductive network around the sodium vanadium diphosphate particles, which significantly enhances electrical conductivity. samaterials.comfrontiersin.org This network facilitates more efficient electron and ion transport during the battery's charge and discharge cycles. samaterials.com The improved conductivity leads to better rate capability and cycling stability. samaterials.comacs.org For instance, hard carbon-coated porous Na₃V₂(PO₄)₃ has demonstrated remarkable cycling stability, retaining a significant portion of its capacity even after thousands of cycles at high rates. acs.org
The carbon layer also plays a crucial role in maintaining the structural integrity of the material. nih.gov It can accommodate the volume changes that occur during the insertion and extraction of sodium ions, thereby improving the long-term stability of the electrode. nih.govacs.org Studies have shown that composites of Na₃V₂(PO₄)₃ with reduced graphene oxide (rGO) exhibit enhanced cycle performance. For example, an NVP/rGO composite retained 95.5% of its initial capacity after 100 cycles at a high rate, a clear improvement over its carbon-coated counterpart without rGO. frontiersin.org Similarly, N-doped carbon coatings not only create a robust conductive network but also help mitigate the agglomeration of the active particles, which in turn reduces undesirable side reactions between the electrode and the electrolyte. nih.gov
| Material | Conditions | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Reference |
|---|---|---|---|---|
| NVP@C@HC | 40 C over 3000 cycles | 63.3 | 83.3% | acs.org |
| NVP/G8 (with rGO) | 10 C over 100 cycles | 95.5 | 95.5% | frontiersin.org |
| NVP/C (without rGO) | 10 C over 100 cycles | 92 | 77.8% | frontiersin.org |
| NVP/N-C2 (N-doped carbon) | 0.1 C | 116.0 | Excellent reversibility | nih.gov |
Cationic Substitution and Doping
Another powerful strategy to enhance the properties of sodium vanadium diphosphate is cationic substitution or doping. This involves replacing some of the sodium (Na⁺) or vanadium (V³⁺) ions within the crystal lattice with other metal ions. mdpi.comrsc.org This approach can tune the crystal structure, improve ionic and electronic conductivity, and enhance structural stability. rsc.orgmdpi.comrsc.org
Alkali Metal Doping (e.g., K⁺, Ca²⁺ for Na⁺)
Substituting sodium ions with larger alkali metal ions like potassium (K⁺) or alkaline earth metals like calcium (Ca²⁺) can have beneficial effects. researchgate.netrsc.org The larger ionic radius of these dopants can expand the lattice volume and widen the diffusion pathways for sodium ions, thereby improving the material's rate performance. researchgate.netrsc.org
Research has shown that co-doping with both K⁺ and Ca²⁺ can enlarge the cell volume of Na₃V₂(PO₄)₃. researchgate.netuef.fi For example, the optimally co-doped compound Na₂.₇₉K₀.₀₇Ca₀.₀₇V₂(PO₄)₃/C demonstrated superior rate capacity and cycling stability compared to the undoped material. researchgate.net This improvement is attributed to the enhanced diffusion of Na⁺ ions within the expanded structure. researchgate.net Importantly, this type of doping can be achieved without altering the valence state of the vanadium ions. researchgate.net
Transition Metal Doping (e.g., Mn, Ti, Al³⁺, Co²⁺, Fe³⁺, Ni²⁺ for V)
Replacing vanadium with various transition metals is a widely explored avenue to modify the intrinsic properties of Na₃V₂(PO₄)₃. rsc.org Doping with elements such as manganese (Mn), titanium (Ti), aluminum (Al³⁺), cobalt (Co²⁺), iron (Fe³⁺), or nickel (Ni²⁺) at the vanadium site can lead to improved electrochemical performance. mdpi.comacs.org These dopants can enhance electronic conductivity, stabilize the crystal structure, and influence the material's redox properties. mdpi.comrsc.orgsci-hub.se
For instance, low-level doping with Co²⁺ or Cu²⁺ has been shown to significantly increase the electrical conductivity of the Na₃V₂(PO₄)₃ matrix without altering its fundamental crystal structure. researchgate.net Similarly, doping with Fe³⁺ or Mn²⁺ has resulted in enhanced discharge capacities at various C-rates compared to the bare material. acs.org High-entropy doping, which involves introducing multiple elements simultaneously, can further improve intrinsic electronic conductivity and ion diffusion kinetics while enhancing structural and thermal stability. researchgate.net
Transition metal doping directly impacts the crystal structure of sodium vanadium diphosphate. The substitution of V³⁺ with dopant ions of different sizes leads to changes in the unit cell volume and bond lengths. rsc.orgacs.org For example, doping with Mn²⁺, which has a larger ionic radius than V³⁺, increases the unit cell volume. acs.org In contrast, Fe³⁺ has an ionic radius similar to V³⁺, resulting in minimal change to the unit cell volume. acs.org
The introduction of dopants can also cause lattice distortion. acs.org Mn/Ti co-doping, for example, has been shown to increase the unit cell volume and stabilize the crystal structure without causing damage. mdpi.com This expansion of the structural gap space widens the channels for Na⁺ transport. mdpi.com Similarly, doping with larger ions like Zr⁴⁺ in related fluorophosphate (B79755) compounds increases the average metal-oxygen bond length, which can accelerate the diffusion kinetics. rsc.org
Transition metal doping can significantly influence the electrochemical behavior of sodium vanadium diphosphate by altering its redox potentials and operating voltage. sci-hub.sersc.org The introduction of certain dopants can activate additional redox couples, potentially increasing the material's energy density. sci-hub.seresearchgate.net
For example, chromium (Cr³⁺) doping has been shown to trigger the V⁴⁺/V⁵⁺ redox pair, leading to electrochemical activity in a wider voltage range of 2.5–4.1 V. sci-hub.se This results in a higher average working potential. sci-hub.se In another study, Ti⁴⁺ doping was found to lower the polarization of the electrode, leading to a higher discharge voltage plateau, especially at high rates. rsc.org The initial discharge capacity of Ti-doped Na₃V₂(PO₄)₃ was higher than the pristine material, and the voltage difference between charge and discharge was smaller, indicating lower electrode polarization. rsc.org
| Dopant | Effect on Crystal Structure | Effect on Electrochemical Performance | Reference |
|---|---|---|---|
| Ti⁴⁺ | No change in tetragonal structure; reduces V valence state. | Higher discharge capacity (114.87 mAh g⁻¹ at 0.1C); lower charge transfer resistance; higher Na-ion diffusion coefficient. | rsc.orgrsc.org |
| Cr³⁺ | Decreased lattice volume. | Activates V⁴⁺/V⁵⁺ redox couple, increasing average working potential; enhances structural stability. | sci-hub.senih.gov |
| Mn²⁺ | Increases unit cell volume. | Improved rate performance and cyclic stability. | acs.org |
| Fe³⁺ | Minimal change in unit cell volume. | Improved rate performance and cyclic stability. | acs.org |
| Co²⁺/Cu²⁺ | No alteration of the NVP structure. | Significantly increased electrical conductivity. | researchgate.net |
| Nb⁵⁺ | Induces lattice distortion. | Decreases band gap energy, promotes Na⁺ diffusion; improved capacity and coulombic efficiency. | acs.orgmdpi.com |
Anionic Substitution (e.g., Fluoride (B91410) Doping)
Anionic substitution, particularly with fluoride ions (F⁻), is a widely employed technique to enhance the electrochemical properties of sodium vanadium diphosphate. labapress.com The substitution of phosphate (B84403) (PO₄³⁻) or oxide (O²⁻) groups with more electronegative fluoride ions can have a significant impact on the material's operating voltage and structural stability. mdpi.comresearchgate.net
The primary benefit of fluoride doping is the potential to increase the operating voltage due to the strong inductive effect of the F⁻ ion. mdpi.com This has led to the investigation of several fluorine-containing vanadium-based polyanionic compounds, such as NaVPO₄F and Na₃V₂(PO₄)₂F₃. mdpi.comresearchgate.net For instance, Na₃V₂(PO₄)₂F₃ can deliver a reversible specific capacity of approximately 120 mAh g⁻¹. researchgate.net The extraction of two sodium ions from Na₃V₂(PO₄)₂F₃ occurs at voltage plateaus of 3.7 and 4.2 V, potentially enabling a high energy density. researchgate.netmdpi.com
Furthermore, fluoride doping can enhance structural stability. It has been found that F-doping can inhibit the structural degradation of Na₃V₂(PO₄)₃. labapress.com In one study, a fluoride-doped material retained 86% of its capacity after 1000 cycles. labapress.com In-situ X-ray diffraction has shown that fluoride-doped materials can undergo solid-solution reactions during charging and discharging without the two-phase reactions that can lead to structural instability. researchgate.net
Even a minor amount of fluoride substitution can markedly improve electrochemical performance without significantly affecting the average operating voltage. labapress.com This strategy has been shown to create promising cathode candidates for future high-energy-density sodium-ion batteries. researchgate.net
| Fluoride-Containing Compound | Key Reported Feature | Reference |
| NaVPO₄F | Investigated as a high-voltage cathode material. | mdpi.com |
| Na₃V₂(PO₄)₂F₃ | Reversible specific capacity of ~120 mAh g⁻¹ with high voltage plateaus. | researchgate.net |
| Na₃.₈₅□₀.₁₅MnV(PO₃.₉₅F₀.₀₅)₃ | Enhanced Na⁺ diffusion kinetics due to sodium vacancies. | labapress.com |
| Na₃V₂(PO₄)₂O₂F | Investigated for modifying redox couple values. | mdpi.com |
Microstructure and Particle Size Design
The microstructure and particle size of sodium vanadium diphosphate are critical factors that significantly influence its electrochemical performance. acs.orgosti.gov Strategies focused on designing and controlling these aspects aim to increase the specific surface area, shorten ion diffusion paths, and improve reaction kinetics. mdpi.comosti.gov
The morphology of the particles also plays a crucial role. The synthesis of hierarchical and porous structures can provide more active sites and facilitate electrolyte penetration. Researchers have successfully synthesized Na₃(VPO₄)₂F₃ nanoflowers via a low-temperature hydrothermal route. osti.gov Another example is the creation of hierarchical multiclustered Na₃V₂(PO₄)₂F₃ hollow microspheres, which delivered a high discharge capacity and impressive cycling stability. acs.org
Furthermore, combining microstructure design with other strategies like carbon coating can lead to synergistic improvements. A carbon coating can enhance electronic conductivity and prevent particle agglomeration. wustl.edu For instance, a reduced graphene oxide-supported Na₃Cr₀.₅V₁.₅(PO₄)₃ cathode with a reduced mean particle size of 0.1–1 µm demonstrated ultrafast and ultrastable Na⁺ storage properties. researchgate.net A continuous-flow synthesis strategy using a microreactor has also been developed to better control morphology and particle size, leading to enhanced material stability. acs.org
| Synthesis/Design Strategy | Resulting Microstructure/Particle Size | Key Performance Enhancement | Reference |
| Hydrothermal-assisted sol-gel | Nanosized Na₃V₂(PO₄)₃ core (~40 nm) with carbon shell. | Improved rate capability and long-cycle stability. | researchgate.net |
| Low-temperature hydrothermal | Na₃(VPO₄)₂F₃ nanoflowers. | Enhanced electrode performance due to unique microstructure. | osti.gov |
| Spray drying | Uniformly sized particles (0.1–1 µm). | Shorter migration length for Na⁺, better kinetics. | researchgate.net |
| Continuous-flow microreactor | Well-controlled morphology and smaller particle size. | Enhanced material stability and rate performance. | acs.org |
| Solid-state synthesis with spray drying | Particle size ranging from 0.5 to 4.5 μm. | High specific capacity. | researchgate.net |
Computational Modeling and Theoretical Investigations of Sodium Vanadium Phosphate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various polymorphs of sodium vanadium phosphate (B84403), providing fundamental knowledge of their electronic properties, voltage profiles, and the energetics of sodium ion intercalation. acs.orgwhiterose.ac.ukresearchgate.net
DFT calculations are crucial for mapping the electronic structure of materials, which is essential for understanding their charge-discharge properties. acs.org For sodium vanadium phosphate (NaVOPO₄) polymorphs, analysis of the Density of States (DOS) reveals key characteristics. whiterose.ac.uk The electronic structure is characterized by an unpaired electron per V=O formula unit. acs.orgwhiterose.ac.uk In compounds like the α-phase of NaVOPO₄, vanadyl chains exhibit short-range anti-ferromagnetic exchange within the crystal lattice, resulting in a zero total spin and symmetric DOS. acs.orgwhiterose.ac.uk
Investigations combining DFT with experimental techniques like X-ray absorption spectroscopy have been used to map the electronic structure, band positioning, and band gap of various vanadium phosphate cathode materials. acs.org Such studies have also identified variations in surface-to-bulk atomic structure and vanadium oxidation states, suggesting that an alkali-depleted surface might create a beneficial interface that raises the Fermi level and improves surface charge transfer kinetics. acs.org The design of the electronic structure through strategies like element doping can regulate band structures, electron distribution, and the intrinsic conductivity of these phosphate compounds. researchgate.net
A key application of DFT in battery materials research is the accurate prediction of theoretical cell voltages. Calculations for NaVOPO₄ polymorphs show an operating voltage range of approximately 3.1–3.3 V vs Na/Na⁺. acs.orgwhiterose.ac.uk DFT can also predict how modifications to the material's composition will affect its electrochemical potential. For instance, the partial substitution of vanadium with other metals such as Al³⁺, Co²⁺, Fe³⁺, Mn⁴⁺, Ni²⁺, or Ti⁴⁺ has been theoretically shown to increase the cell voltage by 0.2–1.0 V. acs.orgwhiterose.ac.uk
In more complex systems like sodium vanadium fluorophosphates (e.g., NaₓV₂(PO₄)₂F₃), DFT calculations have elucidated the voltage plateaus associated with sodium extraction. arxiv.org For example, substituting 50% of the vanadium with molybdenum (Mo) was predicted to lower the high voltage plateau for extracting the third Na⁺ ion from ~4.5 V to a more accessible ~3.9 V vs. Na/Na⁺. arxiv.org Similarly, for Na₃V₂O₂(PO₄)₂F, DFT identified four stable phases corresponding to different sodium concentrations, which give rise to distinct voltage plateaus. researchgate.net
Below is a data table summarizing theoretical voltage calculations for various sodium vanadium phosphate compounds.
Interactive Data Table: Theoretical Cell Voltages| Compound/Polymorph | Calculated Voltage (vs. Na/Na⁺) | Doping/Substitution | Notes |
|---|---|---|---|
| α, β, αI-NaVOPO₄ | 3.1–3.3 V acs.orgwhiterose.ac.uk | None | General operating range. |
| α-NaVOPO₄ | >3.5 V whiterose.ac.uk | Co, Mn, Ti (50% sub.) | Voltage increases significantly with doping. |
| β-NaVOPO₄ | ~3.5 V acs.org | Mn, Ti (50% sub.) | Only Mn and Ti doping achieve this voltage. |
| NaₓV₂₋ᵧMoᵧ(PO₄)₂F₃ | ~3.9 V arxiv.org | Mo (50% sub.) | Voltage plateau for 3rd Na⁺ extraction is lowered. |
| NaₓV₂₋ᵧNbᵧ(PO₄)₂F₃ | 2.47 V / 1.59 V arxiv.org | Nb (50% sub.) | Activates NbIV/NbV and VIII/VIII redox couples. |
Understanding the energy changes during sodium ion insertion and extraction is fundamental to assessing a material's stability and electrochemical performance. DFT calculations are employed to determine the formation energy and the energy of mixing for various Na-vacancy arrangements as sodium is removed from the host structure. arxiv.orgmdpi.com These calculations help identify the most stable phases at different states of charge. researchgate.net For instance, in NaₓV₂(PO₄)₂F₃, DFT was used to compute the energy of mixing for a substantial number of Na-vacancy orderings to understand the thermodynamic stability across different sodium concentrations (x = 0 to 4). arxiv.org
The process of ion intercalation is influenced by the local bonding environment. researchgate.net Calculations have shown that removing the final sodium ion can be energetically costly due to the stability of V–O bonding states and strong Coulombic attraction between the remaining sodium and the anionic framework. researchgate.net This high activation energy can result in a voltage plateau that falls outside the stability window of common electrolytes, rendering some of the theoretical capacity inaccessible. arxiv.orgresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of atoms and ions over time. For sodium vanadium phosphates, MD is particularly valuable for investigating ion transport mechanisms and assessing structural stability during electrochemical cycling. acs.orgresearchgate.net
MD simulations are extensively used to model the long-range transport of sodium ions through the crystal lattice, which is difficult to capture with static methods. acs.org These simulations can reveal the specific pathways ions take through the material. In NaVOPO₄, for example, MD studies have shown that the diffusion dimensionality varies with the polymorph: the α phase supports two-dimensional (2D) diffusion, the β phase has one-dimensional (1D) channels, and the αI phase exhibits the most favorable three-dimensional (3D) diffusion pathways. acs.org
A critical parameter derived from MD simulations is the activation energy (Ea) for ion migration, which represents the energy barrier an ion must overcome to move from one site to another. acs.org Lower activation energies correspond to faster ion diffusion and better rate capability. For the α, β, and αI polymorphs of NaVOPO₄, calculated Na-ion activation energies are in the range of 0.3–0.5 eV, which is typical for sodium-based cathode materials. acs.orgwhiterose.ac.uk These simulations also predict Na-ion diffusion coefficients on the order of 10⁻¹¹ to 10⁻¹² cm² s⁻¹ at room temperature. acs.orgwhiterose.ac.uk
The following data table summarizes key diffusion parameters obtained from computational studies.
Interactive Data Table: Ion Diffusion Properties| Compound/Polymorph | Activation Energy (Ea) | Diffusion Coefficient (D_Na) at 300 K | Diffusion Pathway Dimensionality |
|---|---|---|---|
| α-NaVOPO₄ | 0.3–0.5 eV acs.org | 10⁻¹¹–10⁻¹² cm² s⁻¹ acs.org | 2D acs.org |
| β-NaVOPO₄ | 0.51–0.54 eV whiterose.ac.uk | 10⁻¹¹–10⁻¹² cm² s⁻¹ acs.org | 1D acs.org |
| αI-NaVOPO₄ | 0.3–0.5 eV acs.org | 10⁻¹¹–10⁻¹² cm² s⁻¹ acs.org | 3D acs.org |
| NaVPO₄F | 0.22 eV researchgate.net | Not specified | Not specified |
Topological Ion Migration Modeling
Computational simulation techniques are pivotal in understanding the diffusion mechanisms within sodium vanadium phosphate materials. These models provide insights into the pathways and energy landscapes for sodium ion (Na+) migration, which are critical for the material's performance as a battery cathode. Techniques based on classical potentials and density functional theory (DFT) are employed to examine these characteristics. researchgate.net
The accompanying interactive table provides a summary of key parameters related to ion migration in various sodium vanadium phosphate compounds as determined by computational modeling.
| Compound | Migration Pathway Type | Activation Energy (eV) | Calculated Diffusion Coefficient (cm²/s) |
|---|---|---|---|
| Na3V2(PO4)3 | Zig-zag | 0.70 | 10⁻¹³ to 10⁻¹⁵ |
| NaVOPO4 Polymorphs | Not Specified | 0.3 - 0.5 | 10⁻¹¹ to 10⁻¹² |
| NMCP (related compound) | Concerted | 0.18 | 10⁻⁸ to 10⁻¹³ |
Theoretical Validation of Experimental Observations
Theoretical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful tool to validate and interpret experimental observations in sodium vanadium phosphate materials. These computational approaches can predict electrochemical properties and explain the underlying atomistic mechanisms.
For instance, in vanadium-based fluorophosphates, DFT calculations have successfully identified stable phases at different sodium concentrations. researchgate.net The transitions between these phases correspond to specific voltage plateaus for Na+ intercalation, and the calculated voltages for the removal of the first two sodium ions show good agreement with experimental electrochemical measurements. researchgate.net
Theoretical models can also explain limitations observed in experiments. Calculations have shown that the removal of a third Na+ ion from certain structures would require a very high voltage (e.g., 5.3 V), which lies outside the stability window of common electrolytes. researchgate.net This finding is consistent with experimental results where the third Na+ extraction is not observed. researchgate.net The high voltage is attributed to the stability of the V–O bonding state and strong Coulombic attraction between Na+ and the structure's anions. researchgate.net
Furthermore, computational studies help to understand the intrinsic defect characteristics of these materials. For Na3V2(PO4)3, modeling has shown that the Na Frenkel defect is the most favorable intrinsic defect, which supports the desodiation process and enables vacancy-assisted Na-ion migration. researchgate.net Operando magnetometry, combined with theoretical understanding, has been used to continuously monitor the V³⁺/V⁴⁺ and Ti³⁺/Ti⁴⁺ redox couples in sodium vanadium titanium phosphate, confirming that they are distinctly separated and occur consecutively during de-/sodiation. rsc.org
The following interactive table presents a comparison of theoretical and experimental data for a sodium vanadium phosphate compound.
| Parameter | Theoretical Value | Experimental Observation | Compound |
|---|---|---|---|
| Voltage for 3rd Na+ removal | 5.3 V | Not observed (outside electrolyte stability window) | NaₓV₂O₂(PO₄)₂F |
| Active Redox Couple (High Potential) | V³⁺/V⁴⁺ | Confirmed by operando magnetometry | Na₂VTi(PO₄)₃ |
| Active Redox Couple (Low Potential) | Ti³⁺/Ti⁴⁺ | Confirmed by operando magnetometry | Na₂VTi(PO₄)₃ |
Degradation Mechanisms and Stability Studies of Sodium Vanadium Phosphate
Degradation in Aqueous Environments
The application of sodium vanadium phosphate (B84403) in aqueous batteries is limited by its relatively low stability in water-based electrolytes. vu.ltosf.ioresearchgate.net The primary degradation process in such environments is the dissolution of vanadium from the crystal structure into the electrolyte. vu.ltresearchgate.net
Chemical Vanadium Dissolution
Studies have shown that sodium vanadium phosphate (Na₃V₂(PO₄)₃, hereafter NVP) undergoes significant chemical dissolution when immersed in aqueous electrolytes, even at neutral pH. vu.ltosf.ioresearchgate.net This process involves the leaching of vanadium ions from the NASICON-type framework into the surrounding solution, leading to a direct loss of active material and a consequent decline in electrochemical activity and capacity. osf.io
The dissolution of vanadium is a time-dependent process. For instance, when NVP electrodes are soaked in a 1 M Na₂SO₄ aqueous solution, a noticeable yellow coloration of the electrolyte, characteristic of dissolved vanadium species, appears within 24 hours. vu.ltosf.io Quantitative analysis has revealed an increasing loss of vanadium over time. vu.ltosf.io This chemical instability not only reduces the number of active redox centers but also appears to destabilize the entire NASICON framework, further diminishing its electrochemical performance. osf.io After 200 cycles in an aqueous electrolyte, as little as 7% of the initial vanadium may remain in the NVP electrode, confirming that vanadium dissolution is the predominant cause of capacity loss. vu.ltosf.io
| Immersion Time (hours) | Percentage of Dissolved Vanadium (%) |
|---|---|
| 24 | ~2.5 |
| 48 | ~12 |
| 120 | ~30 |
This table is interactive. Click on the headers to sort the data.
Influence of pH and Electrolyte Composition
The stability of sodium vanadium phosphate in aqueous solutions is highly dependent on the pH of the electrolyte. osf.io The dissolution of vanadium from the NVP structure is significantly accelerated in acidic conditions. vu.ltosf.ioresearchgate.net Cyclic voltammetry studies in a citrate-buffered 1 M Na₂SO₄ solution at pH 4 show a more rapid fading of electrochemical activity compared to neutral solutions. vu.ltosf.ioresearchgate.net This suggests that lower pH environments promote the generation of soluble vanadium species. osf.io
During the charging process in neutral (pH ~7) electrolytes, the primary soluble species generated is V(V). vu.ltosf.ioresearchgate.net However, in more acidic environments, an additional electrochemically-induced generation of soluble V(IV) species occurs during the discharge process. vu.ltosf.ioresearchgate.net The composition of the electrolyte, beyond just pH, also plays a role. The degradation is a known issue in low-concentration aqueous electrolytes, with the process being driven by both chemical and electrochemical factors. vu.ltosf.io
Role of Fluoride (B91410) Ions in Structural Stability
The introduction of fluoride ions into the sodium vanadium phosphate structure to form sodium vanadium fluorophosphate (B79755) (Na₃V₂(PO₄)₂F₃, hereafter NVPF) has been shown to significantly enhance its stability in aqueous environments. vu.ltosf.ioresearchgate.net Unlike NVP, NVPF exhibits negligible chemical vanadium dissolution when immersed in a neutral 1 M Na₂SO₄ aqueous solution, even after 120 hours. vu.ltosf.io
Electrochemical Degradation Pathways
Beyond chemical dissolution in aqueous media, sodium vanadium phosphate undergoes degradation driven by the electrochemical processes of charging and discharging, particularly at high operational voltages.
Vanadium Migration within the Crystal Structure
While the dominant degradation mechanism is vanadium dissolution into the electrolyte, structural instability within the crystal lattice itself also contributes to performance decay, particularly under high-voltage operation. rsc.orgrsc.org This can involve the displacement or migration of vanadium atoms from their original lattice sites. rsc.org
Studies on related compounds have shown that upon charging to high cutoff voltages (e.g., 4.3 V), the crystal structure can undergo irreversible evolution. rsc.org This structural change is linked to the dislocation of vanadium atoms. Interestingly, it has been proposed that this structural collapse can be partially restored by discharging to a low voltage (e.g., <1.7 V), which allows the displaced vanadium atoms to return to their original lattice positions. rsc.org This suggests a form of vanadium mobility within the crystal structure that contributes to capacity fading. Doping the NVP structure with other elements, such as calcium, has been shown to enhance structural stability and suppress large crystal lattice distortions during cycling, indicating that managing the local vanadium environment is crucial for maintaining performance. rsc.org
Electrolyte Oxidation Decomposition at High Voltages
Operating sodium vanadium phosphate cathodes at high voltages to maximize energy density introduces another significant degradation pathway: the oxidative decomposition of the electrolyte. acs.orgccspublishing.org.cn The high operating potential of NVPF, for instance, which includes a long plateau at around 4.2 V (vs. Na/Na⁺), can exceed the electrochemical stability window of conventional carbonate-based electrolytes. acs.orgmdpi.com
This continuous oxidation of the electrolyte at the cathode surface leads to several detrimental effects, including the formation of a resistive solid electrolyte interphase (SEI) layer, consumption of the active sodium ions, and gas generation. acs.orgmdpi.com The degradation of the electrolyte is a primary cause of capacity fading and low coulombic efficiency in high-voltage NVPF-based cells. ccspublishing.org.cn Research has focused on developing high-voltage resistant electrolytes, often through the use of additives like succinonitrile (B93025) or 1,3-propane sultone, which can form a stable protective interface on the cathode, preventing direct contact with the bulk electrolyte and mitigating its decomposition. acs.orgmdpi.com Such strategies have been shown to significantly improve the long-term cycling stability of NVPF cathodes operating at high voltages. acs.org
Fluorine Loss from the Crystal Lattice
The stability and electrochemical behavior of sodium vanadium fluorophosphate (NVPF) are intrinsically linked to the presence and stability of fluorine within its crystal structure. The loss of fluorine, either during synthesis or subsequent electrochemical cycling, is a significant degradation pathway that can compromise the material's performance.
Factors such as the choice of carbon source, reaction temperature, and pH during synthesis can lead to fluorine deficiency. oaepublish.com This loss disrupts the corner-sharing connectivity of [PO₄] tetrahedra and [V₂O₈F₃] double octahedra that form the NASICON framework, which in turn destabilizes the three-dimensional channels necessary for rapid sodium-ion migration. oaepublish.com High-temperature synthesis methods can also induce fluorine loss through pyrohydrolysis, leading to the formation of hydrogen fluoride (HF) or the volatilization of vanadium(III) fluoride (VF₃). nih.gov This can result in the formation of Na₃V₂(PO₄)₃ as an impurity phase within the NVPF material. sci-hub.se
The loss of fluorine is often accompanied by the substitution of oxygen in its place, forming an oxyfluoride, Na₃V₂(PO₄)₂F₃₋ᵧOᵧ. sci-hub.seacs.org This substitution alters the local chemical and electronic environments around the vanadium ions. sci-hub.se While a low level of oxygen substitution has a limited impact on the thermal stability of the fully sodiated material, it can be beneficial for the stability of highly desodiated (charged) electrodes. acs.org However, fluorine deficiency is generally detrimental, leading to structural distortions, increased localized stress, and a higher propensity for irreversible phase transitions, which accelerates the collapse of the crystal structure. oaepublish.com Research has shown that the appearance of an undesirable low-voltage plateau in the electrochemical profile of NVPF is linked to changes in the vanadium environment caused by fluorine loss. sci-hub.seacs.org
Post-Mortem and In-situ/Operando Characterization of Degradation Products
To understand the degradation mechanisms of sodium vanadium phosphate compounds, researchers employ a variety of advanced characterization techniques, both after battery cycling (post-mortem) and during operation (in-situ/operando). These methods provide crucial insights into the chemical, structural, and morphological changes that lead to capacity fade and performance decline.
Vanadium dissolution into the electrolyte is a primary degradation pathway, especially in aqueous environments. vu.ltresearchgate.net Post-mortem analysis is frequently used to quantify this and other changes. Techniques include:
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This method is used to quantitatively analyze the amount of vanadium that has leached from the electrode into the electrolyte. vu.ltvu.lt It can also be used to determine the amount of vanadium remaining in the electrode after cycling by dissolving the active material. vu.lt
X-ray Diffractometry (XRD): XRD is applied to cycled electrodes to identify structural changes, phase transitions, or the formation of new crystalline degradation products. vu.ltosf.io For instance, upon thermal degradation, XRD has revealed the unexpected reformation of crystalline Na₃V₂(PO₄)₂F₃ from the charged material, alongside an amorphous phase. acs.org
Electron Microscopy (SEM/TEM) with Energy Dispersive X-ray Spectroscopy (EDX): SEM provides information on particle morphology, such as cracking or pulverization, while EDX allows for elemental analysis of the electrode surface to map the distribution of elements and identify areas of degradation. vu.ltosf.io
X-ray Photoelectron Spectroscopy (XPS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These spectroscopic techniques probe the local chemical and electronic environments of the constituent elements, revealing changes in oxidation states or coordination, such as those caused by fluorine loss. sci-hub.se
In-situ and operando techniques are powerful for observing degradation processes in real-time as the battery operates:
Rotating Ring-Disc Electrode (RRDE): This electrochemical technique allows for the real-time detection of soluble degradation products. vu.ltosf.io As the electrode (disc) is cycled, any dissolved species, such as soluble V(V) or V(IV), are swept by convection to the ring electrode, where they can be electrochemically detected, providing insights into the dissolution process during charging and discharging. vu.ltresearchgate.net
In-situ XRD and X-ray Absorption Spectroscopy (XAS): These methods track the evolution of the crystal structure and the vanadium oxidation state during electrochemical cycling. acs.orgnih.gov They have been used to reveal the reversibility of structural changes and redox reactions, providing a direct link between electrochemical performance and material stability. sci-hub.seacs.orgnih.gov
Electroanalytical Flow Cells coupled with ICP-MS/OES: These specialized setups allow for in-situ quantification of metal dissolution from the electrode into a flowing electrolyte. vu.ltosf.io
Table 1: Summary of Characterization Techniques for Degradation Analysis
| Analysis Type | Technique | Information Obtained | Key Findings |
|---|---|---|---|
| Post-Mortem | ICP-OES | Quantification of dissolved vanadium in electrolyte and remaining in electrode. vu.ltvu.lt | Significant vanadium dissolution from Na₃V₂(PO₄)₃ in aqueous electrolytes, while negligible from Na₃V₂(PO₄)₂F₃. vu.lt |
| XRD | Analysis of crystal structure, phase changes, and new phase formation. osf.io | Identification of irreversible phase transitions and structural collapse due to fluorine loss. oaepublish.com | |
| SEM/EDX | Observation of particle cracking, surface film formation, and elemental mapping. osf.io | Reveals mechanical degradation and inhomogeneous distribution of degradation products. | |
| XPS/NMR | Probing of local chemical environments and oxidation states. sci-hub.se | Confirmed changes in vanadium's chemical environment due to fluorine loss. sci-hub.se | |
| In-situ/Operando | RRDE | Real-time detection of soluble dissolution products during cycling. vu.lt | Showed generation of soluble V(V) species during charging and V(IV) during discharging in acidic conditions. vu.ltresearchgate.net |
| In-situ XRD/XAS | Real-time tracking of crystal structure and oxidation state evolution. acs.orgnih.gov | Reveals the reversibility (or lack thereof) of structural evolution and redox couples. acs.org |
Strategies for Enhanced Material Stability
Improving the structural and electrochemical stability of sodium vanadium phosphate materials is critical for their practical application. Research has focused on several key strategies, ranging from compositional modification to surface engineering and electrolyte optimization.
Advanced Research Avenues and Potential Applications of Sodium Vanadium Phosphate
Sodium Vanadium Phosphate (B84403) in Next-Generation Sodium-Ion Batteries
Sodium-ion batteries (SIBs) are a compelling alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. mdpi.com Vanadium-based phosphate materials, such as sodium vanadium phosphate (Na₃V₂(PO₄)₃), are particularly noteworthy for their stable structures and high operating voltages. mdpi.comgoogle.com
Sodium vanadium phosphate (NVP), specifically Na₃V₂(PO₄)₃, is a widely researched cathode material for SIBs. google.com It possesses a stable three-dimensional open framework of the NASICON (Na Super Ionic Conductor) type, which facilitates the rapid and reversible movement of sodium ions with minimal volume change during charging and discharging cycles. mdpi.comgoogle.com This structural stability contributes to a long cycle life, a critical factor for practical applications. mdpi.com
The electrochemical performance of NVP is centered around the V³⁺/V⁴⁺ redox couple, which provides a flat voltage plateau at approximately 3.4 V versus a sodium metal anode. mdpi.combeyond-battery.com While the theoretical specific capacity is 117.6 mAh/g, a significant challenge is its inherently low electronic conductivity. mdpi.comtandfonline.com To overcome this, researchers have focused on strategies like carbon coating and creating composite materials. tandfonline.com For instance, creating Na₃V₂(PO₄)₃/C composites through methods like solid-phase carbothermal reduction has shown improved performance. One study demonstrated that a composite coated with a specific carbon source retained 89.89% of its initial discharge capacity of 103.9 mAh/g after 340 cycles. tandfonline.com Another carbon-coated NVP composite showed a discharge capacity of 103.9 mAh/g, which decayed to 93.4 mAh/g after 340 cycles. tandfonline.com
Fluorinated phosphates, such as Na₃V₂(PO₄)₂F₃ and NaVPO₄F, offer even higher operating voltages and energy densities due to the inductive effect of the phosphate group on the vanadium redox pair. mdpi.com Na₃V₂(PO₄)₂F₃, for example, has a high working potential of around 3.9 V and a theoretical energy density of 507 Wh/kg. mdpi.com
Recent breakthroughs have introduced a new variant, NaₓV₂(PO₄)₃, which exhibits a continuous voltage change and a higher energy density of 458 Wh/kg, a more than 15% improvement over older sodium-ion battery materials. sciencedaily.comeurekalert.org This material remains stable during charging and discharging, delivering a continuous voltage of 3.7 volts. eurekalert.org
Table 1: Electrochemical Performance of Various Sodium Vanadium Phosphate-based Cathode Materials
| Material | Theoretical Capacity (mAh/g) | Operating Voltage (V vs. Na⁺/Na) | Key Features |
|---|---|---|---|
| Na₃V₂(PO₄)₃ (NVP) | 117.6 mdpi.combeyond-battery.comacemenergy.com | ~3.4 mdpi.comgoogle.combeyond-battery.com | Stable 3D open framework, long cycle life. mdpi.comgoogle.com |
| Na₃V₂(PO₄)₂F₃ | 128 mdpi.com | ~3.9 mdpi.com | High working potential and energy density. mdpi.com |
| NaVPO₄F | 143 mdpi.com | ~4.0 mdpi.com | High theoretical specific capacity. mdpi.com |
| NaₓV₂(PO₄)₃ | - | 3.7 eurekalert.org | >15% higher energy density, continuous voltage change. sciencedaily.comeurekalert.org |
Interestingly, the versatile nature of sodium vanadium phosphate allows for its exploration as an anode material. Na₃V₂(PO₄)₃ exhibits two pairs of redox reactions. researchgate.net Besides the high-voltage reaction at ~3.4 V (V³⁺/V⁴⁺) used for cathodes, a lower-voltage redox reaction occurs at approximately 1.7 V versus Na/Na⁺. researchgate.net This lower potential makes it a candidate for use as an anode in a sodium-ion battery. researchgate.net When used as an anode, the material undergoes reversible sodium ion insertion and extraction at this lower voltage plateau. However, challenges such as irreversible oxidative peaks have been observed in some instances, indicating that further research is needed to optimize its performance and stability as an anode material. researchgate.net
The dual redox capability of NVP opens the door for the development of symmetric sodium-ion batteries, where the same active material is used for both the cathode and the anode. acs.orgacs.org This approach simplifies the manufacturing process and can reduce costs. pkusz.edu.cn In a symmetric cell, the NVP material at the positive electrode operates at the ~3.4 V plateau, while the NVP at the negative electrode functions at the ~1.7 V plateau, resulting in a full cell with a voltage of about 1.7 V. researchgate.netacs.org
One study on a symmetric cell using carbon-decorated Na₃V₂(PO₄)₃ demonstrated a high capacity of 40 mA g⁻¹ with a voltage plateau of about 1.79 V and an energy density of 113 Wh kg⁻¹. acs.org Another symmetric full cell using a carbon-coated NVP (C-NVP) as both electrodes showed remarkable cyclability and rate performance, delivering a high specific capacity of 50 mAh g⁻¹ at a high rate of 2 A g⁻¹ for over 10,000 cycles. acs.org This corresponded to a specific energy and power density of 88 Wh kg⁻¹ and 3504 W kg⁻¹, respectively. acs.org
Furthermore, a high-voltage symmetric cell was fabricated using sodium vanadium pyrophosphate (Na₆.₈₈V₂.₈₁(P₂O₇)₄) for both electrodes, exhibiting an operating voltage of approximately 3.0 V and excellent cycling stability with 71.1% capacity retention after 1000 cycles at a 2C rate. researchgate.net
Table 2: Performance of Symmetric Sodium-Ion Batteries Using Vanadium Phosphate Compounds
| Electrode Material | Full Cell Voltage (V) | Specific Capacity (mAh g⁻¹) | Cycle Life |
|---|---|---|---|
| Carbon-decorated Na₃V₂(PO₄)₃ | ~1.79 acs.org | 40 acs.org | - |
| Carbon-coated Na₃V₂(PO₄)₃ | - | 50 at 2 A g⁻¹ acs.org | >10,000 cycles acs.org |
| Na₂VTi(PO₄)₃ | ~1.2 pkusz.edu.cn | 50 at 1C rate pkusz.edu.cn | 70% retention after 1,000 cycles pkusz.edu.cn |
Sodium vanadium phosphate has also been investigated in dual-ion battery systems, where both cations and anions from the electrolyte participate in the charge storage process. In one study, Na₃V₂(PO₄)₃ was used as the cathode material in an aluminum-lithium dual-ion battery. scispace.com The results indicated that during the cycle, both lithium and aluminum ions entered the lattice of the sodium vanadium phosphate. scispace.com This demonstrates the potential of NVP to accommodate different types of charge carriers, opening up possibilities for new battery chemistries.
Research on VOPO₄ cathodes has also shown the potential for dual-ion intercalation. bohrium.com Studies have demonstrated the successful insertion of a second sodium ion into both αI- and β-VOPO₄ polymorphs, engaging the V⁵⁺/V⁴⁺/V³⁺ redox reactions to achieve higher capacities. bohrium.com
A significant advancement in battery safety and energy density is the development of all-solid-state batteries. A novel approach involves using amorphous sodium vanadium phosphate to create a "single-phase" all-solid-state battery. bohrium.comrsc.org In this design, Na₃V₂(PO₄)₃ serves as both the electrode and the electrolyte material. bohrium.com
Crystalline NVP has low ionic conductivity, but by mechanically milling it into an amorphous powder, a much denser pellet can be formed. bohrium.comrsc.org This high density leads to higher ionic conductivity compared to its crystalline counterpart. bohrium.comrsc.org A single-phase all-solid-state battery prepared from this amorphous NVP showed reasonable charge-discharge properties at room temperature and better cycle properties than previously reported. bohrium.com This method presents a new pathway for creating safer, high-performance solid-state batteries. bohrium.com Similarly, amorphous NaVOPO₄ has been shown to be a high-rate and ultrastable cathode material, exhibiting a high reversible capacity of 110 mAh g⁻¹ and retaining 96% of its capacity after 2000 cycles. chinesechemsoc.org
Applications Beyond Conventional Batteries
The unique properties of sodium vanadium phosphate extend its potential use beyond traditional battery applications. Researchers are exploring its use in other electrochemical devices. For instance, it has been suggested that sodium vanadium phosphate may find applications in electrochromic devices, such as smart windows and displays. macsenlab.com These devices can change their optical properties, like tint and transparency, when a voltage is applied, a process that relies on the reversible insertion and extraction of ions, a characteristic inherent to NVP. macsenlab.com Furthermore, the material is used extensively in laboratory settings to advance the study and development of energy storage technologies and to understand the behavior of materials in various electrochemical processes. macsenlab.com
Faradaic Deionization for Selective Ion Removal
The application of sodium vanadium phosphate in water desalination is gaining traction through a technology known as hybrid capacitive deionization (HCDI). In this system, carbon-coated sodium vanadium phosphate (Na₃V₂(PO₄)₃@C) serves as a Faradaic electrode. nih.govacs.org During the desalination process, sodium ions are captured through intercalation into the crystal structure of the Na₃V₂(PO₄)₃@C electrode, while chloride ions are adsorbed by a conventional activated carbon electrode. nih.govacs.org
This Faradaic mechanism offers a significant advantage over traditional capacitive deionization, which relies on the formation of an electrical double layer. nih.govresearchgate.net The ability of Na₃V₂(PO₄)₃@C to store ions within its bulk structure leads to a substantially higher salt adsorption capacity (SAC). researchgate.net Research has demonstrated that an HCDI system utilizing a Na₃V₂(PO₄)₃@C Faradaic electrode can achieve a high SAC of 137.20 mg of NaCl per gram of Na₃V₂(PO₄)₃@C. nih.govacs.orgresearchgate.net This high capacity is coupled with a low energy consumption of 2.157 kWh per kilogram of NaCl removed, making it an energy-efficient desalination method. nih.govresearchgate.net The open framework of Na₃V₂(PO₄)₃@C facilitates rapid intercalation and deintercalation of sodium ions, contributing to a high salt removal rate. nih.govsci-hub.se
The performance of Na₃V₂(PO₄)₃@C in HCDI is influenced by operating conditions such as the concentration of the feedwater, the applied voltage, and the flow rate. nih.govacs.org The stability of the material is a key area of ongoing research, as the dissolution of vanadium in aqueous environments can impact long-term performance. vu.ltosf.io
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Salt Adsorption Capacity (SAC) | 137.20 mg NaCl/g | 1.0 V, 100 mM NaCl, 15 mL/min | nih.govacs.orgresearchgate.net |
| Energy Consumption | 2.157 kg-NaCl/kWh | 1.0 V, 100 mM NaCl, 15 mL/min | nih.govresearchgate.net |
| Adsorption Rate | 0.076 mg NaCl/g/s | Not specified | acs.org |
Electrocatalysis
The potential of sodium vanadium phosphate extends to the field of electrocatalysis, where materials are used to accelerate electrochemical reactions. Carbon-coated sodium vanadium phosphate (Na₃V₂(PO₄)₃@C) has been identified as a candidate for electrocatalytic applications. samaterials.com The carbon coating is crucial as it enhances the electrical conductivity of the material, which is inherently low in its pure form. samaterials.com This improved conductivity facilitates faster electron and ion transport, which is a fundamental requirement for an efficient electrocatalyst. samaterials.com
While the application of Na₃V₂(PO₄)₃@C in electrocatalysis is noted, detailed research into its performance in specific electrocatalytic reactions is still an emerging area. Future studies are needed to explore its activity and stability as a catalyst for reactions such as the oxygen evolution reaction, hydrogen evolution reaction, or the reduction of carbon dioxide.
Supercapacitors
Sodium vanadium phosphate is a promising electrode material for supercapacitors, which are energy storage devices known for their high power density and long cycle life. oulu.fi The NASICON-type structure of Na₃V₂(PO₄)₃ provides a stable framework for the rapid insertion and extraction of sodium ions, a key characteristic for high-performance supercapacitor electrodes. researchgate.net The material's ability to undergo fast and reversible Faradaic reactions contributes to its charge storage capacity. researchgate.net
Composites of sodium vanadium phosphate with carbon materials (NVP/C) are commonly investigated to overcome the low intrinsic electronic conductivity of NVP. researchgate.netarxiv.org These composites have demonstrated impressive performance in supercapacitor applications. For instance, a Co-doped Na₃V₂(PO₄)₃/C cathode exhibited excellent cycling stability with 92% capacity retention after 500 cycles at a high current rate of 10 C. arxiv.org Another study on a graphene-scaffolded Na₃V₂(PO₄)₃ microsphere cathode reported a high reversible capacity of 115 mAh g⁻¹ at 0.2 C and excellent rate performance. acs.org
The electrochemical performance of sodium vanadium phosphate in supercapacitors is often evaluated by its specific capacity, rate capability, and cycling stability. The data below summarizes the performance of various Na₃V₂(PO₄)₃-based materials in supercapacitor configurations.
| Material | Specific Capacity | Current Rate | Cycling Stability | Source |
|---|---|---|---|---|
| Na₃V₂-xCox(PO₄)₃/C (x=0.05) | 80 mAh/g | 10 C | 92% retention after 500 cycles | arxiv.org |
| NVP@rGO | 115 mAh/g | 0.2 C | 81% retention after 3000 cycles at 5 C | acs.org |
| Na₃V₂(PO₄)₃/C | 93 mAh/g | Not specified | 99% retention after 10 cycles | researchgate.net |
Electrochemical Sensors and Carriers
The application of sodium vanadium phosphate in the development of electrochemical sensors and carriers is another area of potential. samaterials.com The principle of an electrochemical sensor relies on the interaction of an analyte with the electrode material, which generates a measurable electrical signal. The porous structure and the ability of sodium vanadium phosphate to undergo redox reactions could potentially be harnessed for detecting specific chemical species.
However, specific research demonstrating the use of sodium vanadium diphosphate (B83284) as an active material in electrochemical sensors is currently limited. Further investigation is required to explore its sensitivity, selectivity, and response time towards different analytes. Similarly, its utility as a carrier for the controlled release of substances in electrochemical systems is a nascent concept that warrants future research.
Formaldehyde (B43269) Decomposition Catalysis
While vanadium phosphate compounds, in general, are known to be active catalysts for various oxidation reactions, including the oxidation of methanol (B129727) to formaldehyde, the specific application of sodium vanadium diphosphate for formaldehyde decomposition is not well-documented in the reviewed literature. rsc.orgresearchgate.netmdpi.com Some sources list formaldehyde decomposition catalysis as a potential application for carbon-coated sodium vanadium phosphate, but detailed experimental studies confirming this are scarce. samaterials.com Research on vanadium phosphate catalysts has more commonly focused on the synthesis of formaldehyde from other precursors or its use in aldol (B89426) condensation reactions. rsc.orgresearchgate.net Therefore, the catalytic activity of sodium vanadium diphosphate specifically for the decomposition of formaldehyde into less harmful substances remains a topic for future investigation.
Electrochromic Devices
Sodium vanadium phosphate has been identified as a potential material for use in electrochromic devices, such as smart windows and displays. macsenlab.com These devices can change their optical properties, like transparency and color, in response to an applied electrical voltage. macsenlab.com The mechanism behind this phenomenon in sodium vanadium phosphate would involve the reversible intercalation and deintercalation of sodium ions, which alters the oxidation state of the vanadium ions and, consequently, the material's light absorption characteristics. macsenlab.com
While the potential for this application exists, detailed studies on the electrochromic performance of sodium vanadium phosphate, including its optical modulation range, switching speed, and long-term stability, are not yet widely available. Further research is needed to fully assess its viability for practical electrochromic applications.
Future Research Directions in Sodium Vanadium Phosphate Chemistry
The exploration of sodium vanadium phosphate's full potential is an active and evolving field of research. Several key directions are being pursued to enhance its properties and broaden its applicability.
One major focus is on elemental doping and substitution . Researchers are systematically replacing sodium, vanadium, or the phosphate group with other elements to tune the material's electrochemical and structural properties. arxiv.orgmdpi.comacs.orgresearchgate.netresearchgate.net For instance, doping with elements like cobalt has been shown to improve cycling stability at high current rates. arxiv.org Iron doping has also been investigated to understand its effect on the material's electrochemical behavior. acs.org The goal of such strategies is to enhance ionic and electronic conductivity, improve structural stability, and increase the operating voltage and capacity. researchgate.netmdpi.com
Another significant research avenue is the development of composite materials and nanostructuring . To overcome the inherently low electronic conductivity of sodium vanadium phosphate, it is often combined with conductive materials like carbon nanotubes or graphene. acs.orgresearchgate.net Creating nanostructured forms of the material, such as nanoparticles or microspheres, can shorten the diffusion pathways for sodium ions and increase the electrode-electrolyte contact area, leading to improved rate capability. acs.orgresearchgate.net
Exploring the full electrochemical potential of sodium vanadium phosphate is also a key research direction. Some studies are investigating the material's behavior under wider voltage windows to access additional redox couples of vanadium, which could potentially lead to higher specific capacities. researchgate.net However, this often comes with challenges related to structural instability and capacity fading, which require further investigation and material design innovations. researchgate.net
Furthermore, there is a growing interest in the recycling and sustainability of vanadium-based battery materials. mdpi.com Developing efficient and environmentally friendly methods to recover valuable elements like vanadium from spent batteries is crucial for the long-term viability of this technology. mdpi.com
Finally, a deeper fundamental understanding of the structure-property relationships in sodium vanadium phosphate and its derivatives is essential for rational material design. researchgate.net Advanced characterization techniques and computational modeling are being employed to elucidate the mechanisms of ion transport, phase transitions, and degradation, which will guide the synthesis of next-generation materials with superior performance. acs.orgacs.org
Tailoring Crystal Structures for Optimized Ion Transport
The performance of sodium vanadium phosphate cathodes is intrinsically linked to their crystal structure, which dictates the pathways and ease of sodium ion (Na⁺) diffusion. Researchers are actively exploring methods to engineer these structures for enhanced ionic mobility and stability.
A key area of investigation is the control of crystal morphology and phase. For instance, Na₃V₂(PO₄)₂F₃ (NVPF) has been synthesized with different morphologies, such as flower-like and hollow spherical structures. d-nb.info A flower morphology (NVPF-F) that crystallizes in a tetragonal structure has demonstrated a discharge capacity of 109.5 mAh/g with 98.1% coulombic efficiency. d-nb.info In contrast, a hollow spherical morphology (NVPF-S) with an orthorhombic structure exhibits a superior discharge capacity of 124.8 mAh/g, which is very close to the theoretical value, and a 99.5% coulombic efficiency. d-nb.inforesearchgate.net The open three-dimensional structure of the orthorhombic phase in the hollow spheres facilitates easier Na⁺ intercalation and deintercalation, leading to faster kinetics without significant degradation. d-nb.info
The fundamental crystal framework of NASICON-type Na₃V₂(PO₄)₃ consists of [V₂O₈F₃] bioctahedral units and [PO₄] tetrahedral units, which create channels for Na⁺ diffusion. mdpi.comarxiv.orgmdpi.com The structure provides spacious pathways, and the presence of the phosphate polyanion is believed to stabilize the framework during the redox processes. mdpi.comoaepublish.com However, the phase transitions that occur during sodium insertion and extraction can impact performance. Unlike the commonly believed two-phase reaction in the Na₃V₂(PO₄)₃–Na₁V₂(PO₄)₃ system, an intermediate Na₂V₂(PO₄)₃ phase has been identified. acs.org This intermediate phase reduces the lattice mismatch between the sodium-rich and sodium-poor phases, which in turn facilitates a faster phase transition and contributes to the material's excellent rate capabilities. acs.org
Furthermore, creating defects and expanding the lattice through aliovalent substitution is another promising strategy. For example, substituting V³⁺ with larger Na⁺ ions in Na₃₊₂ₓV₂₋ₓNaₓ(PO₄)₂F₃ generates crystal defects and mixed-valence states of vanadium, which improves electronic conductivity. ccspublishing.org.cn The larger ionic radius of the substituent also enlarges the Na⁺ transmission channels, leading to higher diffusion kinetics and improved structural stability. ccspublishing.org.cn
Table 1: Influence of Crystal Structure and Morphology on Na₃V₂(PO₄)₂F₃ Performance
| Morphology | Crystal Structure | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) | Key Structural Advantage |
| Flower-like (NVPF-F) | Tetragonal | 109.5 | 98.1 | - |
| Hollow Spherical (NVPF-S) | Orthorhombic | 124.8 | 99.5 | 3D open structure facilitates facile Na⁺ intercalation/deintercalation and faster kinetics. d-nb.info |
Advanced Doping Strategies for Multi-Electron Reactions
Doping with various elements is a widely employed strategy to enhance the electrochemical performance of sodium vanadium phosphate cathodes. These strategies aim to improve intrinsic electronic conductivity, enhance ionic diffusion, stabilize the crystal structure, and in some cases, activate multi-electron reactions to boost capacity.
Cationic doping at the vanadium site has been extensively studied. For example, doping Na₃V₂(PO₄)₃ with titanium (Ti) has been shown to enhance rate performance and cycling stability. The Na₃V₁.₉Ti₀.₁(PO₄)₃ composite delivers a high discharge capacity and maintains 96.23% of this capacity after 20 cycles. researchgate.netrsc.org This improvement is attributed to lower charge transfer resistance and a higher Na-ion diffusion coefficient. researchgate.netrsc.org Similarly, magnesium (Mg) doping can significantly improve rate capability and cycle performance. A Mg-doped composite, Na₃V₁.₉₅Mg₀.₀₅(PO₄)₃/C, exhibited a specific capacity of 94.2 mAh/g at a high current density of 30 C and maintained 81% capacity retention after 50 cycles at 20 C. rsc.orgosti.gov The enhanced performance is linked to optimized particle size, improved structural stability, and increased ionic and electronic conductivity. rsc.orgosti.gov
Other doping elements like chromium (Cr) and nickel (Ni) have also proven effective. Cr³⁺ doping can improve crystallinity and intrinsic electronic conductivity, leading to higher capacity and stability. researchgate.net Ni²⁺ doping has been shown to increase electronic conductivity and reduce charge transfer resistance, resulting in superior discharge capacity at high rates and excellent long-term cycling stability. researchgate.net
A more recent and advanced approach is high-entropy substitution, where multiple elements are used to dope (B7801613) the vanadium site. This strategy can significantly boost the stability of multi-electron reactions. acs.org A high-entropy substituted Na₃V₂(PO₄)₃ (HE-NVP) has demonstrated superior electrochemical performance, with a capacity retention of 93.1% after 2000 cycles. acs.org This approach helps to stabilize the crystal structure and enhance the reversibility of the V⁵⁺/V⁴⁺ redox couple. acs.orgacs.org Anion doping, for instance with MoO₄²⁻, can also enhance structural stability and promote kinetics. nih.gov
Table 2: Effects of Different Doping Strategies on Na₃V₂(PO₄)₃ Performance
| Dopant | Doped Compound | Key Improvement | Performance Metric |
| Titanium (Ti) | Na₃V₁.₉Ti₀.₁(PO₄)₃ | Enhanced rate performance and cycle stability. researchgate.netrsc.org | 114.87 mAh/g at 0.1C, 96.23% capacity retention after 20 cycles. researchgate.netrsc.org |
| Magnesium (Mg) | Na₃V₁.₉₅Mg₀.₀₅(PO₄)₃/C | Improved rate capability and cycle performance. rsc.orgosti.gov | 94.2 mAh/g at 30C, 81% capacity retention after 50 cycles at 20C. rsc.orgosti.gov |
| Chromium (Cr) | Na₃V₁.₉₂Cr₀.₀₈(PO₄)₃ | Higher capacity and improved cycle stability. researchgate.net | 112.2 mAh/g, 97.2% capacity retention after 50 cycles. researchgate.net |
| Nickel (Ni) | Na₃V₁.₈₅Ni₀.₁₅(PO₄)₃/C | Superior high-rate discharge capacity and long-term stability. researchgate.net | 104.5 mAh/g at 5C, 95.4% capacity retention after 1000 cycles. researchgate.net |
| High-Entropy | HE-NVP | Boosted stability of multi-electron reactions. acs.org | 93.1% capacity retention after 2000 cycles. acs.org |
In-depth Understanding of Electrode-Electrolyte Interface Phenomena
The interface between the electrode and the electrolyte is a critical area where reactions occur that can significantly impact the battery's performance, stability, and lifespan. Interfacial instability is a key challenge for sodium vanadium phosphate cathodes, often leading to performance degradation. rsc.org
The formation of a cathode-electrolyte interphase (CEI) is a crucial phenomenon. A stable and ionically conductive CEI is essential for protecting the electrode surface from continuous electrolyte decomposition. rsc.org The choice of binder material can play a significant role in CEI formation. For example, using a sodium polyacrylate (NaPAA) binder for Na₃V₂(PO₄)₂F₃ cathodes has been shown to suppress electrolyte decomposition by uniformly coating the particles. rsc.org This binder can also react with byproducts of electrolyte salt hydrolysis to form a stable and Na-ion conductive NaPO₂F₂-rich CEI layer. rsc.org
Side reactions between the electrode material and conventional liquid electrolytes can lead to significant capacity fading. nmlett.org This is particularly evident in symmetric cells where Na₃V₂(PO₄)₃ is used as both the cathode and anode. nmlett.org To mitigate these detrimental reactions, all-solid-state electrolytes are being explored as a promising alternative. nmlett.org These solid electrolytes can overcome the side reactions and lead to high interfacial stability. nmlett.org
Furthermore, engineering the interface at a chemical level can lead to substantial performance improvements, especially under extreme conditions. For instance, creating an interfacial V-F-C bond in Na₃V₂(PO₄)₂O₂F (NVPOF) has been shown to significantly enhance electronic conductivity and Na⁺ diffusion, leading to impressive performance even at low temperatures (-40 °C). nih.gov The compatibility of the interface is crucial for efficient charge transfer and ion storage, and strategies that modulate interfacial chemistry are vital for developing high-performance batteries. nih.govmdpi.com Operando magnetometry has also been used to study the electrode-electrolyte interphase, revealing deviations in the first charging cycle that can be attributed to its formation. rsc.org
Sustainable Synthesis and Recycling Strategies
As sodium-ion batteries move towards large-scale applications, the sustainability of their components, including the synthesis and end-of-life management of cathode materials, becomes increasingly important. mdpi.comrepec.orgdntb.gov.ua
Research is underway to develop more environmentally friendly and cost-effective synthesis methods for sodium vanadium phosphate. One promising approach is the utilization of industrial intermediate products as raw materials. For example, sodium vanadate (B1173111) (NaVO₃) solution, an intermediate in the production of V₂O₅ from vanadium slag, can be used as a vanadium source. acs.org This simplifies the production process, avoids the generation of ammonia (B1221849) nitrogen wastewater associated with traditional precursors, and opens up a more industrially viable synthesis pathway. acs.org
The recycling of spent sodium-ion batteries is another critical area of research. The chemical complexity of vanadium phosphate materials necessitates the design of specific recycling approaches. mdpi.comrepec.orgdntb.gov.ua Hydrometallurgical and direct recycling methods are being investigated. mdpi.comresearchgate.net In a direct recycling approach, the active electrode material is recovered without significant changes to its chemical composition. For instance, a basic solution treatment has been shown to effectively separate Na₃V₂(PO₄)₃ from the current collector, allowing for its recovery and reuse. d-nb.info The stability of Na₃V₂(PO₄)₃ in basic solutions facilitates this process, with minimal leaching of vanadium and phosphate. d-nb.info The projected growth of the sodium-ion battery market underscores the urgent need for robust recycling technologies to manage battery waste and recover valuable elements like vanadium and phosphorus. mdpi.comrepec.orgdntb.gov.ua
Q & A
Basic: What synthesis methods are optimal for sodium vanadium diphosphate (Na-V-PO₄) to ensure structural integrity for battery applications?
Methodological Answer:
The sol-gel method and solid-state reaction are widely used for synthesizing Na-V-PO₄. For sol-gel synthesis, stoichiometric amounts of sodium, vanadium, and phosphate precursors are dissolved in aqueous or organic solvents, followed by gelation at 80–100°C and calcination at 600–800°C under inert atmospheres to form crystalline phases. Solid-state synthesis involves ball-milling precursors (e.g., Na₂CO₃, V₂O₅, NH₄H₂PO₄) and annealing at 700–900°C . Post-synthesis, X-ray diffraction (XRD) and Rietveld refinement are critical to verify phase purity and lattice parameters.
Advanced: How does iron doping modify the electrochemical properties of sodium vanadium diphosphate, and what methodologies validate these changes?
Methodological Answer:
Fe doping introduces lattice distortions and enhances ionic conductivity by reducing charge-transfer resistance. To validate this, prepare Na-V-Fe-PO₄ via co-precipitation: mix Fe(NO₃)₃ with Na-V-PO₄ precursors, sinter at 750°C, and characterize via cyclic voltammetry (CV) and galvanostatic intermittent titration technique (GITT). Fe-doped materials show smaller particle sizes (~50 nm vs. ~100 nm undoped) and higher specific surface areas (46.5 m²/g vs. 16.3 m²/g), improving sodium-ion diffusion kinetics. Use Brunauer-Emmett-Teller (BET) analysis and electrochemical impedance spectroscopy (EIS) to quantify surface area and conductivity changes .
Basic: Which characterization techniques are critical for assessing crystallographic and morphological properties of Na-V-PO₄?
Methodological Answer:
- XRD : Identifies phase purity and crystallinity; Rietveld refinement quantifies lattice parameters.
- SEM/TEM : Resolves particle morphology and size distribution.
- Laser particle size analysis : Measures agglomeration tendencies.
- UV-vis spectroscopy : Probes electronic transitions linked to vanadium oxidation states (e.g., V³⁺ vs. V⁴⁺).
- BET analysis : Determines specific surface area and porosity, critical for ion transport .
Advanced: How can researchers resolve contradictions in ionic conductivity data across studies on Na-V-PO₄-based electrodes?
Methodological Answer:
Discrepancies often arise from variations in synthesis conditions (e.g., annealing temperature) or electrode fabrication (e.g., binder composition). Standardize testing by:
Controlled synthesis : Fix calcination time/temperature (±10°C) and atmosphere (e.g., argon vs. nitrogen).
Electrode uniformity : Use identical slurry compositions (active material:carbon:binder = 70:20:10) and coating thicknesses.
Cross-lab validation : Share samples between groups to isolate methodological biases.
Multiscale modeling : Density functional theory (DFT) can predict intrinsic conductivity, isolating extrinsic factors like impurities .
Basic: What buffer preparation protocols are recommended for sodium diphosphate in analytical chemistry?
Methodological Answer:
For 0.1 M sodium diphosphate (Na₄P₂O₇) buffer:
Dissolve 44.6 g Na₄P₂O₇·10H₂O and 4.0 g NaOH in 500 mL purified water.
Adjust pH to 5.5±0.2 using phosphate solutions (monobasic/dibasic).
Filter through a 0.45 µm nylon membrane to remove particulates.
Validate buffer stability via ion chromatography (IC) and pH monitoring over 24 hours .
Advanced: What strategies improve the cyclability of Na-V-PO₄ in sodium-ion batteries?
Methodological Answer:
- Carbon coating : Apply glucose-derived carbon via pyrolysis (500°C, 2 hours) to reduce surface degradation.
- Electrolyte optimization : Use 1 M NaPF₆ in ethylene carbonate/diethyl carbonate (EC:DEC = 1:1) with 2% fluoroethylene carbonate (FEC) additive to stabilize SEI layers.
- Doping : Incorporate Fe or Mn (5–10 at%) to suppress phase transitions during cycling.
- In-situ XRD : Monitor structural evolution during charge/discharge to identify degradation mechanisms .
Basic: How to design experiments to quantify sodium-ion diffusion coefficients in Na-V-PO₄?
Methodological Answer:
Use galvanostatic intermittent titration technique (GITT) :
Apply a constant current (C/10 rate) for 30 minutes, followed by a 2-hour relaxation.
Measure voltage relaxation to calculate diffusion coefficient () via:
where = pulse time, = active mass, = electrode area. Validate with EIS-derived diffusion coefficients .
Advanced: What computational approaches predict the thermodynamic stability of Na-V-PO₄ polymorphs?
Methodological Answer:
- DFT calculations : Use VASP or Quantum ESPRESSO to compute formation energies of NASICON vs. monoclinic phases.
- Phase diagrams : Construct using CALPHAD (CALculation of PHAse Diagrams) software with thermodynamic data (e.g., enthalpy of formation from oxide precursors).
- Ab-initio molecular dynamics (AIMD) : Simulate sodium migration barriers in different crystallographic directions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
